7-Hydroxy-2-methyl-4H-chromen-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBSGDZHKDNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417932 | |
| Record name | 7-Hydroxy-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-42-9 | |
| Record name | 7-Hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31894 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6320-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 7-Hydroxy-4-methylcoumarin (also known as hymecromone or 7-hydroxy-2-methyl-4H-chromen-4-one) through the Pechmann condensation. This classic yet highly efficient reaction remains a cornerstone for the synthesis of coumarin derivatives, a class of compounds with significant applications in pharmaceuticals, as fluorescent indicators, and laser dyes.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the underlying reaction mechanism, offers a comparative analysis of catalytic systems, presents a detailed and validated experimental protocol, and discusses the characterization of the final product. By blending theoretical principles with practical, field-proven insights, this guide aims to empower scientists to successfully and efficiently synthesize this valuable chemical scaffold.
Introduction: The Significance of 7-Hydroxy-4-methylcoumarin
7-Hydroxy-4-methylcoumarin is a vital heterocyclic compound built upon a fused benzene and α-pyrone ring system.[3] Its inherent fluorescence and biological activity make it a valuable starting material for the synthesis of more complex molecules, including insecticides and anticoagulants like Warfarin.[3] Furthermore, its derivatives are actively investigated for a range of therapeutic applications, including anti-inflammatory, antibacterial, antioxidant, and antitumor properties.[4][5][6]
The Pechmann condensation, discovered by Hans von Pechmann, is the most widely applied method for coumarin synthesis due to its use of simple starting materials and generally good yields.[2][7] The reaction condenses a phenol with a β-ketoester under acidic conditions to form the coumarin core.[1] This guide focuses on the specific and highly efficient reaction between resorcinol (a highly activated phenol) and ethyl acetoacetate to yield 7-Hydroxy-4-methylcoumarin.
The Pechmann Condensation: A Mechanistic Deep Dive
The synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation is a robust acid-catalyzed process. While seemingly a straightforward one-pot reaction, it proceeds through a sequence of distinct mechanistic steps: transesterification, electrophilic aromatic substitution (intramolecular hydroxyalkylation), and dehydration.[8][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The reaction is powerfully facilitated by the two meta-oriented hydroxyl groups of resorcinol, which activate the ring towards electrophilic attack.[1][2]
The Core Mechanism:
-
Transesterification/Michael Addition: The reaction is initiated by the acid catalyst protonating the carbonyl oxygen of the β-ketoester (ethyl acetoacetate), making it more electrophilic. The phenol (resorcinol) then acts as a nucleophile, attacking the carbonyl carbon. The precise order of events—whether an initial transesterification is followed by a Fries-like rearrangement or a direct Michael addition—can be debated and may depend on the specific catalyst and conditions.[2][9] However, the key outcome is the formation of a β-hydroxy ester intermediate.
-
Intramolecular Cyclization (Hydroxyalkylation): The hydroxyl group on the newly formed intermediate attacks the activated aromatic ring, typically at the ortho position to one of the hydroxyl groups of the resorcinol moiety. This electrophilic aromatic substitution step forms a new six-membered ring.
-
Dehydration: Under the acidic and often heated conditions, a molecule of water is eliminated from the cyclic intermediate, forming a double bond and creating the stable, aromatic α-pyrone ring characteristic of the coumarin scaffold.[8][10]
Below is a diagram illustrating the key mechanistic steps.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]
Spectroscopic data of 7-Hydroxy-2-methyl-4H-chromen-4-one (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Hydroxy-2-methyl-4H-chromen-4-one
This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 7-hydroxy-2-methylchromone), a key heterocyclic compound with applications in synthesis and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Importance of Structural Verification
This compound, with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is a chromone derivative.[3][4] Chromones are a significant class of oxygen-containing heterocyclic compounds found in nature and are known for their diverse biological activities.[5] Accurate structural confirmation is the bedrock of any chemical research, ensuring the identity and purity of the compound before its use in further applications, such as in the synthesis of pyranochromone derivatives.[1] This guide explains the causality behind experimental choices and provides a self-validating system for the spectroscopic analysis of this target molecule.
Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.52 | Singlet | 1H | 7-OH |
| ~7.58 | Doublet | 1H | H-5 |
| ~6.80 | Doublet of Doublets | 1H | H-6 |
| ~6.70 | Doublet | 1H | H-8 |
| ~6.12 | Singlet | 1H | H-3 |
| ~2.36 | Singlet | 3H | 2-CH₃ |
| Data acquired in DMSO-d₆ at 400 MHz. Chemical shifts can vary slightly between different sources and experimental conditions.[6] |
Interpretation of the ¹H NMR Spectrum:
-
Hydroxyl Proton (7-OH): The downfield singlet at approximately 10.52 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift indicates it is acidic and likely involved in hydrogen bonding. The lack of splitting (singlet) is typical for exchangeable protons like -OH.
-
Aromatic Protons (H-5, H-6, H-8): The aromatic region (6.5-8.0 ppm) shows three distinct signals, confirming the trisubstituted benzene ring.
-
The signal at ~7.58 ppm is a doublet, assigned to H-5. It is coupled to H-6.
-
The signal at ~6.80 ppm, a doublet of doublets, is assigned to H-6. It is coupled to both H-5 and H-8.
-
The signal at ~6.70 ppm is a doublet, assigned to H-8. It is coupled to H-6. This pattern is consistent with the substitution at C-7.
-
-
Olefinic Proton (H-3): The singlet at ~6.12 ppm is assigned to the vinyl proton at the C-3 position. It appears as a singlet because it has no adjacent protons to couple with.
-
Methyl Protons (2-CH₃): The upfield singlet at ~2.36 ppm, integrating to three protons, is characteristic of the methyl group attached to the C-2 position of the pyranone ring.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C-4 (C=O) |
| ~162.0 | C-7 |
| ~160.0 | C-2 |
| ~155.0 | C-8a |
| ~126.5 | C-5 |
| ~113.0 | C-6 |
| ~112.0 | C-4a |
| ~110.0 | C-3 |
| ~102.0 | C-8 |
| ~20.0 | 2-CH₃ |
| Note: Assignments are based on typical chemical shifts for chromone derivatives and may require 2D NMR (HSQC, HMBC) for definitive confirmation. Data from various sources may show slight variations.[7] |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-4): The most downfield signal at ~175.0 ppm is assigned to the ketone carbonyl carbon (C-4).
-
Oxygen-Substituted Carbons (C-2, C-7, C-8a): The signals between 155.0 and 162.0 ppm are attributed to carbons directly attached to oxygen atoms (C-2, C-7, and the bridgehead C-8a), which are significantly deshielded.
-
Aromatic and Olefinic Carbons: The signals in the range of 102.0 to 126.5 ppm correspond to the remaining sp² hybridized carbons of the aromatic and pyranone rings.
-
Methyl Carbon (2-CH₃): The most upfield signal at ~20.0 ppm is characteristic of the methyl carbon.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of the exchangeable -OH proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).
-
Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH |
| ~1710 - 1670 | C=O Stretch | γ-pyrone Ketone |
| ~1620 - 1600 | C=C Stretch | Aromatic & Pyranone Ring |
| ~1140 | C-O Stretch | Ether (ring) |
| Data obtained from KBr disk or mull.[8][9] |
Interpretation of the IR Spectrum:
-
O-H Stretching: A prominent broad band in the 3500-3200 cm⁻¹ region confirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding in the solid state.
-
C=O Stretching: A strong, sharp absorption band around 1670 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group (C-4) within the γ-pyrone ring.[8]
-
C=C Stretching: Absorptions in the 1620-1600 cm⁻¹ region are characteristic of the C=C double bond stretching vibrations within the aromatic and pyranone rings.
-
C-O Stretching: The presence of the ether linkage within the chromone ring (C-O-C) is supported by stretching vibrations observed around 1140 cm⁻¹.[8]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet)
Objective: To obtain an IR spectrum to identify the functional groups of the solid sample.
Methodology:
-
Sample Preparation:
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a fine, homogeneous powder is formed.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Average a sufficient number of scans (e.g., 16-32) for a good quality spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, the expected monoisotopic mass is 176.0473 g/mol .[3]
Table 4: GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 148 | [M - CO]⁺ |
| 147 | [M - CO - H]⁺ |
| Fragmentation data is based on typical electron ionization (EI) mass spectra for chromones.[3] |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 176 corresponds to the molecular weight of the compound, confirming the molecular formula C₁₀H₈O₃.
-
Key Fragmentation: A characteristic fragmentation pattern for chromones is the loss of a neutral carbon monoxide (CO) molecule from the pyranone ring via a retro-Diels-Alder (RDA) type reaction.
-
The peak at m/z 148 represents the loss of CO (28 Da) from the molecular ion.
-
The subsequent loss of a hydrogen radical leads to the fragment at m/z 147.
-
Caption: Proposed EI mass spectrometry fragmentation pathway.
Experimental Protocol for GC-MS
Objective: To confirm the molecular weight and analyze the fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
Instrument Setup (Example GC-MS system):
-
GC: Use a suitable capillary column (e.g., DB-5ms). Set a temperature program, for example: initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Injector: Set to 250°C.
-
MS: Use Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 400.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated by the GC column and then enter the MS detector.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.
-
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive structural confirmation of this compound. Each technique offers complementary information, creating a comprehensive and self-validating dataset. The ¹H and ¹³C NMR spectra elucidate the precise carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (hydroxyl, ketone), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The protocols and interpretations provided herein serve as a robust guide for the analysis of this compound and similar chromone derivatives.
References
- 1. This compound | 6320-42-9 [chemicalbook.com]
- 2. 7-hydroxy-2-methyl-chromen-4-one | CAS#:6320-42-9 | Chemsrc [chemsrc.com]
- 3. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. rsc.org [rsc.org]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Cytotoxic Effects of 7-Hydroxy-2-methyl-4H-chromen-4-one on Cancer Cell Lines
Abstract
7-Hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family of heterocyclic compounds, has garnered interest within the oncological research community for its potential as a cytotoxic agent. Chromones and their derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1][2] This technical guide provides an in-depth exploration of the methodologies used to evaluate the cytotoxic effects of this compound against various cancer cell lines. We will delve into the causality behind experimental design, detail robust protocols for key assays, and synthesize findings from related studies to propose a likely mechanism of action involving the induction of apoptosis, cell cycle arrest, and oxidative stress.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer agents.
Introduction and Rationale
The search for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Natural and synthetic heterocyclic compounds, such as chromones, represent a promising reservoir of potential therapeutic candidates.[1] this compound (also known as 7-Hydroxy-2-methylchromone) is a structurally simple yet biologically intriguing molecule. Its core chromone structure is amenable to chemical modification, but understanding the activity of the parent compound is a critical first step.
The initial phase of anticancer drug discovery relies heavily on in vitro cytotoxicity assays.[6][7] These assays serve as a rapid, cost-effective, and ethical method for high-throughput screening of large compound libraries to identify "hits" with potent growth-inhibitory or cell-killing activity.[8][9] This guide focuses on the established experimental framework for characterizing the cytotoxic profile of this compound, moving from primary viability screening to mechanistic elucidation.
Compound Profile: this compound
-
IUPAC Name: this compound
-
Synonyms: 7-Hydroxy-2-methylchromone, Hymecromone EP Impurity B[10]
-
CAS Number: 6320-42-9[10]
-
Molecular Formula: C₁₀H₈O₃
-
Molecular Weight: 176.17 g/mol
-
Structure:
Methodologies for Evaluating Cytotoxicity
The comprehensive assessment of a compound's cytotoxic potential requires a multi-assay approach. This ensures that the observed effects are not an artifact of a single detection method and allows for a deeper understanding of the mode of cell death.
Synthesis of the Test Compound
A common and established method for synthesizing the title compound involves a Pechmann condensation reaction, followed by hydrolysis.
Protocol: Two-Step Synthesis [10]
-
Step 1 (Acetylation): β-Resacetophenone is heated with fused sodium acetate in acetic anhydride at 170-180°C for approximately 5 hours under anhydrous conditions. The reaction mixture is then poured over ice, and the resulting precipitate (7-acetoxy-3-acetyl-2-methylchromone) is filtered, washed, and crystallized from alcohol.[10]
-
Step 2 (Hydrolysis): The acetylated intermediate is refluxed with an aqueous sodium carbonate solution (e.g., 10%) for 2 hours. The solution is then acidified with hydrochloric acid. The separated final product, this compound, is filtered, washed with water, and recrystallized from alcohol to yield pure crystals.[10]
Cell Line Selection and Maintenance
The choice of cancer cell lines is critical for determining the spectrum of activity. A standard panel often includes representatives from different cancer types, such as:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
HeLa: Human cervical adenocarcinoma.[3]
-
HCT-116: Human colorectal carcinoma.[3]
-
A-549: Human lung carcinoma.[3]
Protocol: Standard Cell Culture
-
Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. For experiments, cells are harvested during their logarithmic growth phase to ensure uniformity and reproducibility.
Primary Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[3][9] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Assays
Apoptosis is a primary mechanism of action for many anticancer drugs.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.
Protocol: Annexin V/PI Flow Cytometry
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M) and subsequently inducing apoptosis.[11][12]
Protocol: Cell Cycle Analysis by PI Staining
-
Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight to ensure proper fixation.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow and Mechanistic Pathways
The following diagrams illustrate the general experimental process and key cellular pathways implicated in the cytotoxic action of chromone derivatives.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Proposed intrinsic pathway of apoptosis induction.
Caption: Mechanism of G1 phase cell cycle arrest.
Anticipated Results and Data Interpretation
Based on studies of structurally similar chromone and coumarin derivatives, the following outcomes are anticipated for this compound.
Cytotoxic Potency (IC₅₀)
The compound is expected to exhibit dose-dependent cytotoxicity across a range of cancer cell lines. IC₅₀ values in the micromolar range would indicate significant anticancer activity.[4] For context, various chromone derivatives have demonstrated potent activity against diverse cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀) of Representative Chromone Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7-hydroxy-4-phenylchromen-2-one derivative | AGS (Gastric) | 2.63 ± 0.17 | [3] |
| Benzochromene derivative | MCF-7 (Breast) | 4.6 - 21.5 | [4] |
| 4H-chromen-4-one derivative | HCT-15 (Colon) | 9.68 µg/ml | [2] |
| 4H-chromen-4-one derivative | PC-3 (Prostate) | 9.93 µg/ml | [2] |
| Sulfonyl chromen-4-one | Ca9-22 (Oral) | Preferential killing vs normal cells |[5] |
Mechanism of Action
-
Apoptosis Induction: Treatment is likely to lead to a significant increase in the population of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells compared to controls. This may be accompanied by the activation of executioner caspases like caspase-3.[5][13]
-
Cell Cycle Arrest: The compound may induce cell cycle arrest at either the G2/M or G1 phase.[3][12] G2/M arrest is a common response to DNA damage, while G1 arrest often involves the upregulation of CDK inhibitors like p21 and p27, preventing the cell from entering the DNA synthesis (S) phase.[12]
-
Oxidative Stress: Chromone derivatives have been shown to induce apoptosis by increasing the generation of intracellular Reactive Oxygen Species (ROS).[4][5] An increase in ROS can lead to mitochondrial damage, a key event in initiating the intrinsic apoptotic pathway.[14]
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust system for the preclinical evaluation of this compound as a potential anticancer agent. The anticipated results, based on extensive literature on related compounds, suggest that this molecule likely exerts its cytotoxic effects through the induction of apoptosis, mediated by cell cycle arrest and the generation of oxidative stress.
Future research should aim to:
-
Confirm these mechanisms using more advanced techniques, such as Western blotting to probe for key proteins in the apoptosis (Bcl-2, Bax, cleaved PARP) and cell cycle (cyclins, CDKs, p21) pathways.[5][12]
-
Evaluate the compound's selectivity by testing its cytotoxicity against non-cancerous cell lines.[5]
-
Explore structure-activity relationships (SAR) by synthesizing and testing derivatives to optimize potency and selectivity.
-
Advance promising candidates to more complex in vitro models, such as 3D tumor spheroids, and subsequently to in vivo animal studies.[7]
This systematic approach is essential for validating this compound as a lead compound in the drug discovery pipeline.
References
- 1. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel sulfonyl chromen-4-ones (CHW09) preferentially kills oral cancer cells showing apoptosis, oxidative stress, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 10. This compound | 6320-42-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]
- 13. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfonyl chromen-4-ones (CHW09) shows an additive effect to inhibit cell growth of X-ray irradiated oral cancer cells, involving apoptosis and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Potential of 7-Hydroxy-2-methyl-4H-chromen-4-one
Introduction
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a wide array of chronic diseases. Antioxidants are crucial molecules that can neutralize these harmful ROS, thereby protecting cells from damage.[1] The chromone scaffold, a core structure in many naturally occurring flavonoids, has garnered significant interest for its diverse pharmacological activities, including potent antioxidant effects.[1][2][3] This guide focuses on a specific chromone derivative, 7-Hydroxy-2-methyl-4H-chromen-4-one, providing a comprehensive overview of its antioxidant potential for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , possesses a chromone ring system substituted with a hydroxyl group at the C7 position and a methyl group at the C2 position.[4] This substitution pattern, particularly the 7-hydroxyl group, is a key determinant of its antioxidant activity.[5]
Mechanisms of Antioxidant Action
The antioxidant capacity of this compound stems from its ability to donate a hydrogen atom or an electron to neutralize free radicals. The electrochemical behavior of 7-hydroxy-4-chromones demonstrates that the oxidation, an indicator of antioxidant action, occurs at the 7-OH group on the A-ring in an irreversible, pH-dependent, single-step process.[6][7] This process is fundamental to its ability to scavenge a variety of reactive oxygen species.
The primary mechanisms through which this compound exerts its antioxidant effects include:
-
Direct Radical Scavenging: The phenolic hydroxyl group at the C7 position can readily donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the oxidative chain reaction.[1]
-
Metal Chelation: While not as pronounced as its radical scavenging activity, some chromone derivatives can chelate metal ions like iron (Fe²⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[2][8]
The following diagram illustrates the fundamental antioxidant mechanism of this compound.
Caption: Antioxidant mechanism of this compound.
Experimental Evaluation of Antioxidant Potential
A battery of in vitro assays is essential to comprehensively characterize the antioxidant profile of this compound. These assays, based on different chemical principles, provide a multi-faceted understanding of its radical scavenging and reducing capabilities.
Commonly Employed In Vitro Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most widely used methods to assess the free radical scavenging ability of a compound.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation.[9][10]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10]
The following table summarizes the typical outcomes of these assays for chromone derivatives, providing a comparative framework for evaluating this compound.
| Assay | Principle | Typical Endpoint | Interpretation |
| DPPH Radical Scavenging | Hydrogen/electron donation to the stable DPPH radical.[9] | IC₅₀ (concentration for 50% inhibition)[9] | Lower IC₅₀ indicates higher antioxidant activity.[9] |
| ABTS Radical Scavenging | Hydrogen/electron donation to the ABTS radical cation.[9] | IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC)[10] | Lower IC₅₀ or higher TEAC indicates greater antioxidant potential. |
| FRAP | Reduction of a ferric-tripyridyltriazine complex.[10] | FRAP value (Trolox equivalents)[10] | Higher FRAP value signifies stronger reducing power. |
| ORAC | Inhibition of peroxyl radical-induced oxidation.[10] | ORAC value (Trolox equivalents)[11] | Higher ORAC value indicates greater peroxyl radical scavenging capacity. |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are standardized protocols for the DPPH and ABTS assays, which are fundamental for assessing the antioxidant activity of this compound.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[12]
-
Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the sample solution (e.g., 100 µL).[9]
-
Add a corresponding volume of the DPPH solution (e.g., 100 µL).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.[1]
-
-
IC₅₀ Determination:
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[9]
-
ABTS Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of approximately 0.70 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a small volume of the sample solution (e.g., 10 µL).[9]
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[9]
-
-
IC₅₀ Determination:
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[9]
-
The following diagram outlines the general workflow for in vitro antioxidant activity screening.
Caption: General workflow for in vitro antioxidant screening.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of chromone derivatives is significantly influenced by their molecular structure. For this compound, the following structural features are crucial:
-
The 7-Hydroxyl Group: This is the primary site for radical scavenging activity. The presence and position of hydroxyl groups on the chromone ring are critical for antioxidant potential.[14]
-
The 2-Methyl Group: While the hydroxyl group is the primary driver of antioxidant activity, other substituents can modulate this effect. The methyl group at the C2 position can influence the electronic properties of the molecule and, consequently, its radical scavenging efficacy.
Computational Approaches to Understanding Antioxidant Potential
Computational chemistry provides powerful tools to predict and rationalize the antioxidant activity of molecules like this compound. Density Functional Theory (DFT) calculations are commonly employed to determine key parameters that correlate with antioxidant capacity.[15][16]
Key computational descriptors include:
-
Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond of the 7-hydroxyl group. A lower BDE indicates a greater ease of hydrogen atom donation.[8]
-
Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a higher capacity for electron donation.[8]
-
Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy indicates a greater ability to donate electrons.[17]
These computational insights can guide the rational design of novel chromone derivatives with enhanced antioxidant properties.
Conclusion and Future Directions
This compound is a promising antioxidant agent due to the favorable placement of its hydroxyl group, which facilitates efficient radical scavenging. The in-depth understanding of its mechanism of action, supported by robust in vitro and computational studies, provides a solid foundation for its further investigation and development. Future research should focus on:
-
In vivo studies: To validate the antioxidant effects observed in vitro and assess its bioavailability and metabolic fate.
-
Cellular antioxidant assays: To evaluate its ability to mitigate oxidative stress within a biological system.
-
Lead optimization: To synthesize and screen derivatives of this compound with potentially improved antioxidant activity and pharmacokinetic profiles.
This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel antioxidant therapies.
References
- 1. ovid.com [ovid.com]
- 2. In vitro antioxidant activity study of novel chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Solubility and Stability of 7-Hydroxy-2-methyl-4H-chromen-4-one: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers
Abstract
7-Hydroxy-2-methyl-4H-chromen-4-one, a key heterocyclic compound belonging to the chromone family, is of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a detailed examination of these critical parameters. We offer a comprehensive solubility profile, discussing both qualitative and quantitative aspects in common laboratory solvents, and explore the influence of pH and temperature. Furthermore, this document outlines the stability profile of the compound, detailing its susceptibility to hydrolytic, oxidative, and photolytic degradation. Standardized, step-by-step protocols for solubility determination via the shake-flask method and for conducting forced degradation studies are provided to ensure methodological rigor. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to design robust experimental plans, develop stable formulations, and accurately interpret analytical data.
Introduction and Physicochemical Profile
This compound (also known as 7-hydroxy-2-methylchromone) is a naturally derived or synthetically produced chromone derivative. Chromones are a class of benzopyran derivatives with a benzo-γ-pyrone skeleton, frequently found in plants.[1] The specific substitution pattern of this molecule—a hydroxyl group at the 7-position and a methyl group at the 2-position—imparts distinct chemical characteristics that are foundational to its biological activity and application potential.
Understanding the fundamental physicochemical properties is the first step in any rational experimental design involving a new chemical entity. These parameters dictate everything from reaction conditions to formulation strategies and analytical method development.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 7-hydroxy-2-methylchromen-4-one | [2] |
| Synonyms | 7-Hydroxy-2-methylchromone, Hymecromone EP Impurity B | [2][3] |
| CAS Number | 6320-42-9 | [2][3][4] |
| Molecular Formula | C₁₀H₈O₃ | [2][4] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Yellow crystalline powder, thick prismatic crystals from alcohol | [3][5] |
| Melting Point | 249-250 °C (lit. 254-255 °C) | [3] |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Solubility Profile
The solubility of an active compound is a critical determinant of its bioavailability and a key parameter for designing formulations and analytical methods. This compound, as a moderately polar molecule with both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and ether oxygens) sites, exhibits differential solubility across a range of solvents.
General Solubility Characteristics
The molecule's structure suggests a preference for polar organic solvents over highly polar (aqueous) or non-polar solvents. It is generally more soluble in organic solvents like ethanol and methanol compared to water.[5] The phenolic hydroxyl group can be deprotonated under alkaline conditions, which is expected to increase its solubility in aqueous bases.[5] Furthermore, like many organic solids, its solubility typically increases with temperature.[5]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale / Notes |
| Water | Sparingly Soluble | The aromatic core limits aqueous solubility, though the hydroxyl group provides some polarity. |
| Aqueous Base (e.g., 10% Na₂CO₃) | Soluble | The phenolic hydroxyl group (pKa ~7-8) is deprotonated to form a more soluble phenoxide salt.[3] |
| Ethanol | Soluble | Good balance of polarity and hydrogen bonding capability. Often used for recrystallization.[3][6] |
| Methanol | Soluble | Similar to ethanol, a polar protic solvent capable of hydrogen bonding.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, effective for dissolving a wide range of compounds.[7] |
| Acetone | Moderately Soluble | A polar aprotic solvent. Used in solvent mixtures for recrystallization.[8] |
| Toluene / Benzene | Poorly Soluble | Non-polar aromatic solvents are generally poor choices for this polar molecule.[6] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The causality behind this protocol is the need to ensure that the solution is truly saturated at a given temperature, a state of thermodynamic equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the point at which solubility reaches a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the controlled temperature. This step is crucial to avoid sampling undissolved solid particles.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Dilution: Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile and Forced Degradation
Evaluating the chemical stability of a compound is mandated by regulatory bodies like the ICH and is essential for determining its shelf-life, storage conditions, and potential degradation products, which could impact efficacy and safety.[9] Forced degradation (or stress testing) studies are employed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[9][10] These studies are invaluable for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[9]
Postulated Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be postulated: hydrolysis and oxidation.
-
Hydrolytic Degradation: The chromone ring contains a vinylogous ester (lactone). Under strongly acidic or basic conditions, this ring is susceptible to hydrolysis, which would lead to ring-opening. Basic hydrolysis, in particular, is expected to be more facile, initially forming a chalcone-like intermediate after deprotonation of the phenolic hydroxyl group facilitates the reaction.
-
Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation. In the presence of oxidizing agents (e.g., H₂O₂), it can be oxidized to a quinone-type structure or lead to polymerization or further decomposition.
Caption: Postulated Degradation Pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol is a self-validating system designed to assess stability across a range of ICH-recommended stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[10]
Prerequisites: A validated, stability-indicating HPLC method is required. This method must be able to resolve the parent compound from all process impurities and degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis. The rationale is to simulate acidic environments.[9]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly heat (40 °C), as base hydrolysis is often faster. Withdraw samples at time points and neutralize with 0.1 M HCl. This simulates alkaline environments.[9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at time points. This simulates exposure to oxidizing agents.[11]
-
Thermal Degradation (Solution): Heat the stock solution at 70 °C. Withdraw samples at time points.
-
Thermal Degradation (Solid State): Place the solid powder in an oven at a high temperature (e.g., 105 °C) for 24-48 hours.[11] Dissolve a known weight of the stressed solid for analysis.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber with a light source conforming to ICH Q1B guidelines (UV and visible light).[11] Run a dark control (wrapped in foil) in parallel to differentiate between thermal and light-induced degradation.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample (t=0), using the stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of remaining parent compound.
-
Determine the percentage of each degradation product formed (peak area percent).
-
Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the sum of the degradation product peaks.
-
Workflow for a Forced Degradation Study
Caption: General Workflow for a Forced Degradation Study.
Conclusion
This compound is a compound with limited aqueous solubility but good solubility in polar organic solvents and aqueous bases. Its stability profile is dictated by the reactivity of its core functional groups—the phenolic hydroxyl and the chromone lactone. The molecule is susceptible to degradation under hydrolytic (especially basic) and oxidative stress conditions. The provided protocols offer a robust framework for researchers to quantitatively determine its solubility and systematically investigate its degradation pathways. This foundational knowledge is indispensable for the reliable application of this compound in any scientific or developmental context, ensuring the integrity and reproducibility of future research.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6320-42-9 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. biomedres.us [biomedres.us]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 7-Hydroxy-2-methyl-4H-chromen-4-one: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. While the chromone scaffold is abundant in nature, current scientific literature predominantly points to a synthetic origin for this specific derivative. This in-depth technical guide provides a comprehensive overview of the efficient synthetic routes for this compound, its detailed physicochemical and spectroscopic characterization, and a discussion of its current and potential applications in research and drug development. This document serves as a valuable resource for scientists seeking to synthesize, characterize, and utilize this promising molecule.
Introduction: The Significance of the Chromone Scaffold
Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds that are ubiquitous in the plant and fungal kingdoms.[1][2] This privileged scaffold is a core component of many natural products with a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The structural diversity and therapeutic potential of naturally occurring chromones have inspired the synthesis of numerous derivatives, including this compound, in the quest for novel therapeutic agents and functional materials.
While an extensive search of the scientific literature did not yield specific evidence of the natural occurrence and isolation of this compound, its synthetic accessibility and the inherent biological relevance of the chromone nucleus make it a compound of significant interest for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through well-established condensation reactions. The most common and efficient method involves the Pechmann condensation, which utilizes a phenol and a β-ketoester in the presence of an acid catalyst.
Principle of the Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins and chromones. In the context of this compound synthesis, the reaction proceeds via the acid-catalyzed reaction of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate. The mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to yield the chromone ring system.
Detailed Synthetic Protocol
This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
5% Sodium Hydroxide (NaOH) solution
-
2M Sulfuric Acid (H₂SO₄) solution
-
Distilled water
-
Ice
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in a minimal amount of ethanol.
-
Addition of Reactants: To the stirred solution, slowly add an equimolar amount of ethyl acetoacetate.
-
Acid Catalysis: Carefully and slowly add concentrated sulfuric acid dropwise to the reaction mixture. The addition should be performed in an ice bath to control the exothermic reaction.
-
Reaction Progression: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a 5% NaOH solution until the pH is neutral.[2] Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and inorganic salts.[2]
-
Acidification and Recrystallization: The crude product can be further purified by dissolving it in a 5% NaOH solution and then re-precipitating it by adding 2M H₂SO₄ until the solution is acidic.[2] The resulting solid is then collected by filtration, washed with cold water, and dried. For final purification, recrystallize the product from ethanol to obtain pure this compound as crystalline needles.[2]
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity, purity, and for subsequent applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [4][5] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 249-250 °C | [6] |
| Solubility | Soluble in ethanol, DMSO, and aqueous alkaline solutions. Sparingly soluble in water. |
Spectroscopic Data
The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, the vinylic proton, and the hydroxyl proton. The exact chemical shifts and coupling constants will depend on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the pyrone ring, the aromatic carbons, the methyl carbon, and the vinylic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak), the carbonyl (C=O) group of the chromone ring (a strong, sharp peak), C=C stretching of the aromatic and pyrone rings, and C-O stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Fragmentation patterns can provide further structural information.
Potential Applications in Research and Drug Development
The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. The presence of a hydroxyl group and a reactive methyl group provides sites for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one (a related coumarin) have shown a range of biological activities, including cytotoxic and bactericidal effects.[7][8] This suggests that the chromone analogue, this compound, and its derivatives could also be promising candidates for investigation in various therapeutic areas. The chromone nucleus itself is associated with a wide spectrum of pharmacological properties, making this compound a person of interest for:
-
Anticancer Research: The chromone scaffold is present in many compounds with demonstrated anticancer activity.[9]
-
Antimicrobial Drug Discovery: Chromone derivatives have been investigated for their antibacterial and antifungal properties.
-
Enzyme Inhibition Studies: The structural features of chromones make them potential inhibitors of various enzymes.
Conclusion
This compound is a synthetically accessible and versatile chromone derivative with significant potential for applications in medicinal chemistry and materials science. While it does not appear to be a naturally occurring compound based on current literature, its straightforward synthesis via the Pechmann condensation makes it readily available for researchers. The detailed synthetic protocol and characterization data provided in this guide offer a solid foundation for scientists to produce and validate this compound for their research endeavors. The inherent biological relevance of the chromone scaffold suggests that this compound is a valuable starting point for the development of novel therapeutic agents and functional molecules.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 6320-42-9 [chemicalbook.com]
- 7. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features | MDPI [mdpi.com]
- 8. DSpace [recipp.ipp.pt]
- 9. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide on the Mechanism of Action of 7-Hydroxy-2-methyl-4H-chromen-4-one
Introduction
The 7-Hydroxy-2-methyl-4H-chromen-4-one core structure is a key pharmacophore found in a variety of biologically active compounds. As a prominent member of the flavonoid family, this chromone scaffold has garnered significant interest from the scientific community. Its inherent structural features, including the fused benzene and γ-pyrone rings, provide a rigid framework amenable to diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide will delve into the core mechanisms of action associated with this scaffold, with a particular focus on its roles in kinase inhibition and anti-inflammatory pathways. We will explore the experimental evidence that underpins our current understanding, provide detailed protocols for key assays, and present a logical framework for future research and drug development efforts.
Core Mechanistic Insights: Kinase Inhibition
A primary mechanism through which this compound and its derivatives exert their biological effects is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.
Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) Signaling
Recent studies have identified derivatives of the 4H-chromen-4-one scaffold as potent inhibitors of the p38α MAPK signaling cascade, a key pathway in the regulation of inflammatory responses, particularly in neutrophils.
Causality of Experimental Choices: To investigate the anti-inflammatory potential of chromen-4-one derivatives, researchers have focused on neutrophils, which are key players in the innate immune response. The activation of neutrophils by stimuli such as fMLF (N-formylmethionyl-leucyl-phenylalanine) triggers a cascade of events, including the generation of superoxide anions and the release of elastase, both of which contribute to inflammation and tissue damage. By measuring the inhibition of these processes, one can assess the anti-inflammatory efficacy of a compound. Furthermore, to elucidate the underlying mechanism, it is crucial to examine the phosphorylation status of key signaling proteins within the relevant pathways, such as p38 MAPK.
A forward pharmacology approach, coupled with computational predictions, has pinpointed p38α MAPK as a direct target for certain N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives[1]. The inhibition of this kinase disrupts the downstream signaling events that lead to neutrophil activation.
Signaling Pathway Diagram:
References
The Intricate Dance of Structure and Activity: A Technical Guide to 7-Hydroxy-2-methyl-4H-chromen-4-one Analogs
Introduction: The Enduring Appeal of the Chromen-4-one Scaffold
The 4H-chromen-4-one nucleus, a privileged scaffold in medicinal chemistry, represents a fascinating intersection of structural simplicity and profound biological activity. Among its myriad derivatives, analogs of 7-Hydroxy-2-methyl-4H-chromen-4-one have garnered significant attention from researchers in drug discovery. This is due to their remarkable and diverse pharmacological properties, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The strategic placement of a hydroxyl group at the 7-position and a methyl group at the 2-position provides a foundational framework ripe for chemical modification, allowing for the fine-tuning of biological effects.
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a mere catalog of compounds and their activities, we will dissect the causal relationships between specific structural modifications and the resulting pharmacological outcomes. This analysis is grounded in field-proven insights and supported by detailed experimental protocols and mechanistic visualizations, providing a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this versatile chemical class.
Synthetic Strategies: Building the Chromen-4-one Core
The cornerstone of synthesizing 7-hydroxy-4-methyl-chromen-4-one and its analogs is the venerable Pechmann condensation . This acid-catalyzed reaction provides an efficient and straightforward route to the chromen-4-one nucleus by condensing a phenol with a β-ketoester.[3][4][5] The use of resorcinol as the phenolic starting material directly furnishes the critical 7-hydroxy substituent.
General Experimental Protocol: Pechmann Condensation
This protocol outlines a typical procedure for the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, the parent compound of the series.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice/Ice Water
-
Ethanol
Procedure:
-
In a flask suitable for reactions under controlled temperature, place resorcinol (1 equivalent).
-
To this, add ethyl acetoacetate (1.1 equivalents).
-
Cool the flask in an ice-water bath to below 10°C.
-
Slowly, and with constant stirring, add concentrated sulfuric acid (catalytic amount, e.g., 10 mol%) to the mixture, ensuring the temperature does not exceed 20°C.[6]
-
After the addition is complete, continue stirring the mixture in the ice bath for a designated period (e.g., 30 minutes), then allow it to warm to room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice, which induces the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.
-
The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure 7-hydroxy-4-methyl-2H-chromen-2-one.[5][6]
Causality in Synthesis: The choice of a strong acid catalyst like sulfuric acid is critical as it facilitates both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization and dehydration steps that form the stable benzopyrone ring.[3] The use of an ice bath to control the temperature during the addition of sulfuric acid is a crucial safety and yield-optimization step, as the reaction is highly exothermic.
Workflow for Pechmann Condensation
Caption: Workflow for the synthesis of 7-Hydroxy-4-methyl-4H-chromen-4-one via Pechmann condensation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by introducing various substituents at different positions of the chromen-4-one scaffold. The following sections delineate the key SAR findings.
The Pivotal Role of the 7-Hydroxyl Group
The hydroxyl group at the C7 position is a critical determinant of the antioxidant activity of these compounds. Its ability to donate a hydrogen atom to neutralize free radicals is a cornerstone of its radical scavenging properties. Modifications at this position, such as etherification or esterification, can significantly alter the biological profile. For instance, converting the hydroxyl group to an ether linkage has been shown to enhance cytotoxic and bactericidal activities in certain analogs.
Influence of Substituents on the Benzene Ring (A-Ring)
-
Positions C5, C6, and C8: Introduction of substituents on the benzenoid ring dramatically impacts the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
-
Electron-withdrawing groups (e.g., nitro, halo) at positions C6 and C8 have been shown to enhance the inhibitory activity against certain enzymes, such as SIRT2. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor.
-
Electron-donating groups can also modulate activity. The introduction of an additional hydroxyl group, creating a catechol-like moiety, is often associated with enhanced antioxidant activity.
-
Modifications at the C2 and C3 Positions (C-Ring)
-
C2-Position: The methyl group at the C2 position can be replaced with other alkyl or aryl groups. The nature of the substituent at this position can influence lipophilicity and steric interactions within receptor binding pockets. For instance, C2-functionalized chromen-4-one scaffolds have been developed as inhibitors of p38α MAPK signaling.[7]
-
C3-Position: The C3 position offers another site for modification. Introduction of bulky substituents or heterocyclic rings at this position has been explored to enhance specific biological activities.
Quantitative SAR Data
The following tables summarize the biological activities of representative this compound analogs.
Table 1: Anticancer Activity of 7-Hydroxy-4-phenylchromen-2-one Analogs
| Compound | R (at C7-O) | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy | AGS | 2.63 ± 0.17 | [8] |
Table 2: Antibacterial Activity of a 4H-Chromen-4-one Derivative
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Streptomyces ovatisporus S4702T derivative | Bacillus subtilis ATCC 6633 | 0.25 | [9] |
| Streptomyces ovatisporus S4702T derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC) | [9] |
Mechanisms of Action: Unraveling the Molecular Pathways
The diverse biological activities of this compound analogs stem from their ability to interact with and modulate various cellular signaling pathways.
Antioxidant Activity and the Nrf2 Pathway
The antioxidant effects of these compounds are not limited to direct radical scavenging. Many phenolic compounds, including chromone derivatives, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation.[12] This provides a secondary, and often more sustained, antioxidant defense mechanism.
Caption: Activation of the Nrf2 antioxidant pathway by 7-hydroxy-chromone analogs.
Anticancer Activity: Targeting Pro-Survival Pathways
The anticancer properties of these analogs are often attributed to their ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[13] Some chromone derivatives have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[14]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[7] As previously mentioned, specific C2-functionalized chromen-4-ones have been identified as inhibitors of p38α MAPK, a key player in inflammatory responses and a potential target in cancer therapy.
Caption: Inhibition of pro-survival signaling pathways by 7-hydroxy-chromone analogs in cancer cells.
Key Experimental Protocols: A Self-Validating System
The reliability of SAR studies hinges on the robustness and reproducibility of the biological assays employed. Here, we provide detailed, step-by-step protocols for two fundamental assays used to evaluate the cytotoxic and antioxidant activities of this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and an untreated control.
-
Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.
Materials:
-
96-well microtiter plates
-
DPPH solution (in methanol or ethanol)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., ascorbic acid or Trolox)
-
Microplate reader
Procedure:
-
Prepare a working solution of DPPH in a suitable solvent (e.g., methanol) with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add various concentrations of the test compounds.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion: Future Directions in Chromen-4-one Research
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships delineated in this guide underscore the profound impact of subtle chemical modifications on biological activity. Future research in this area will likely focus on:
-
Multi-target drug design: Developing single molecules that can modulate multiple targets within a disease-related pathway.
-
Advanced drug delivery systems: Enhancing the bioavailability and targeted delivery of promising chromen-4-one analogs.
-
In-depth mechanistic studies: Further elucidating the precise molecular interactions and signaling cascades affected by these compounds to identify novel therapeutic targets and biomarkers of response.
By integrating rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Determining the Cytotoxicity of 7-Hydroxy-2-methyl-4H-chromen-4-one using an MTT Assay
Authored by: Senior Application Scientist
Introduction: Unveiling the Bioactivity of a Novel Chromenone
7-Hydroxy-2-methyl-4H-chromen-4-one is a member of the chromenone family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Structurally related to flavonoids, chromenones are being investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery pipeline. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable method for measuring cell viability and proliferation.
The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[1][2] By measuring the absorbance of the solubilized formazan, we can quantify the effect of this compound on cell viability and determine key parameters such as the half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. This process is dependent on the activity of mitochondrial NAD(P)H-dependent oxidoreductases.[5] In living cells, these enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble, purple formazan crystals. These crystals accumulate within the cells. The addition of a solubilizing agent, such as dimethyl sulfoxide (DMSO), dissolves the formazan crystals, producing a colored solution whose absorbance can be measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[6] A decrease in the number of viable cells results in a decrease in the overall metabolic activity, leading to a lower amount of formazan produced and thus a reduced absorbance reading.
Experimental Workflow Overview
Caption: A schematic overview of the MTT assay workflow.
Materials and Reagents
| Reagent/Material | Supplier/Source | Notes |
| This compound | N/A | For laboratory use only. |
| Cell Line (e.g., HeLa, MCF-7, A549) | ATCC or equivalent | Choose a cell line relevant to the research question. |
| Dulbecco's Modified Eagle Medium (DMEM) | Standard Supplier | Or other appropriate cell culture medium. |
| Fetal Bovine Serum (FBS) | Standard Supplier | Heat-inactivated. |
| Penicillin-Streptomycin Solution | Standard Supplier | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin. |
| Trypsin-EDTA Solution | Standard Supplier | 0.25% Trypsin, 0.53 mM EDTA. |
| Phosphate-Buffered Saline (PBS) | Standard Supplier | pH 7.4, sterile. |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Standard Supplier | Store protected from light. |
| Dimethyl Sulfoxide (DMSO) | Standard Supplier | Anhydrous, cell culture grade. |
| 96-well flat-bottom cell culture plates | Standard Supplier | Sterile. |
| CO2 Incubator | N/A | 37°C, 5% CO2, humidified atmosphere. |
| Microplate Reader | N/A | Capable of reading absorbance at 570 nm. |
Detailed Experimental Protocol
Part 1: Preparation of Reagents and Compound
-
Cell Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) penicillin-streptomycin solution.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex to ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the MTT solution at -20°C, protected from light.
-
Compound Stock Solution (e.g., 10 mM): Based on the properties of structurally similar flavonoids, this compound is expected to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an organic solvent.
-
Solvent Selection: Anhydrous DMSO is the recommended solvent.
-
Preparation: Accurately weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for a molecular weight of 176.17 g/mol , dissolve 1.76 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Part 2: Cell Seeding and Treatment
-
Cell Culture: Culture the chosen cell line in complete growth medium in a CO2 incubator. Ensure the cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete growth medium to the optimal seeding density. This should be determined empirically for each cell line, but a starting point of 5,000 to 10,000 cells per well in a 96-well plate is recommended.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. A suggested starting range, based on data from similar chromenone derivatives, is 0.1 µM to 100 µM.
-
It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control. The final DMSO concentration should ideally be below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control group (cells treated with medium containing the same final concentration of DMSO as the compound-treated wells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
Part 3: MTT Assay Procedure
-
Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and vehicle control wells.
-
Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours in a CO2 incubator. During this time, viable cells will reduce the MTT to formazan crystals. The incubation time may need to be optimized for different cell lines.
-
Solubilization of Formazan Crystals:
-
After the incubation, carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Part 4: Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Causality and Experimental Choices
-
Choice of Solvent: DMSO is chosen for the stock solution due to the predicted low aqueous solubility of this compound, a common characteristic of flavonoid-like structures. Maintaining a low final concentration of DMSO in the cell culture is critical to avoid confounding cytotoxic effects from the solvent itself.
-
Cell Seeding Density: The optimal cell seeding density is crucial for obtaining reliable and reproducible results. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and contact inhibition, affecting the metabolic rate and the accuracy of the assay.
-
Incubation Times: The treatment duration (24, 48, or 72 hours) should be chosen based on the expected mechanism of action of the compound. Shorter incubation times may be sufficient for acutely toxic compounds, while longer times may be necessary for compounds that affect cell proliferation. The 2-4 hour incubation with MTT is a standard duration that allows for sufficient formazan formation without causing significant MTT toxicity to the cells.
-
Controls: The inclusion of blank (medium only) and vehicle (DMSO) controls is essential for accurate data interpretation. The blank control corrects for background absorbance, while the vehicle control accounts for any effects of the solvent on cell viability.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium; Phenol red in the medium. | Use fresh, sterile reagents. Consider using a phenol red-free medium for the MTT incubation step. |
| Low absorbance readings | Low cell number; Insufficient incubation time with MTT. | Optimize cell seeding density. Increase the incubation time with MTT. |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Compound precipitation | Poor solubility in the culture medium. | Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic. Prepare fresh dilutions for each experiment. |
Data Visualization Example
Caption: A representative dose-response curve for cytotoxicity analysis.
Conclusion
The MTT assay is a robust and sensitive method for evaluating the cytotoxic potential of novel compounds like this compound. The detailed protocol provided in this application note, along with the rationale behind the experimental choices and troubleshooting guidance, will enable researchers to obtain reliable and reproducible data. This will facilitate the characterization of the compound's bioactivity and inform its potential for further development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]
DPPH radical scavenging assay protocol for chromone derivatives
Application Notes and Protocols
Topic: DPPH Radical Scavenging Assay Protocol for Chromone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Antioxidant Potential of Chromone Derivatives Using the DPPH Radical Scavenging Assay
Introduction
Chromones (1-benzopyran-4-ones) and their derivatives represent a versatile class of heterocyclic compounds, many of which occur naturally as flavonoids.[1] These compounds are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2] A key mechanism underlying many of these effects is their antioxidant capacity—the ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating cellular damage.[2]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method for screening the antioxidant activity of chemical compounds.[3][4] It serves as an excellent primary tool for evaluating the potential of novel chromone derivatives as radical scavengers. This application note provides a comprehensive, in-depth guide to the principles and a robust experimental protocol for reliably determining the antioxidant capacity of chromone derivatives, with a focus on ensuring data integrity and reproducibility.
Part 1: Scientific Principle and Mechanism
The DPPH assay is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5] The DPPH molecule is characterized by a delocalized spare electron, which gives it a deep violet color in solution and a strong absorbance maximum around 517 nm.[3][6]
When a chromone derivative (or any other antioxidant, AH) with radical scavenging ability is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This process neutralizes the free radical and leads to a color change from deep violet to a pale yellow or colorless solution.[6] The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged and thus reflects the antioxidant activity of the test compound.[3]
The structure of a chromone derivative is a key determinant of its radical scavenging potential. The presence, number, and position of hydroxyl (-OH) groups on the chromone nucleus, particularly on the B-ring in the case of flavonoids, are crucial for activity.[2] These groups can readily donate a hydrogen atom to stabilize the DPPH radical.
Part 2: Key Experimental Considerations for Chromone Derivatives
Executing the DPPH assay requires careful attention to detail, especially when working with a specific class of compounds like chromones.
-
Solvent Selection : Chromone derivatives exhibit a wide range of polarities and solubilities.[7][8] The chosen solvent must dissolve the test compound completely without interfering with the radical reaction.
-
Methanol and Ethanol : These are the most common solvents as DPPH is readily soluble in them.[6] They are suitable for many moderately polar chromones.
-
DMSO : For poorly soluble, non-polar derivatives, a small amount of DMSO can be used to prepare a concentrated stock solution, which is then diluted in methanol or ethanol for the assay. It is critical to ensure the final DMSO concentration is low (e.g., <1%) in the reaction mixture, as it can influence results.
-
-
Sample Interference : Some chromone derivatives, particularly those with extended conjugation, may be colored and absorb light near 517 nm.[9][10] This can lead to an underestimation of antioxidant activity.
-
Causality : The spectrophotometer measures total absorbance. If the sample itself absorbs light at the detection wavelength, it will artificially inflate the final absorbance reading (A_sample), making the calculated scavenging activity appear lower than it is.
-
Solution : To correct for this, a "Sample Blank" must be run for each concentration of the test compound. This blank contains the chromone derivative in the solvent (e.g., methanol) but without the DPPH reagent. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding test sample before calculating the percent inhibition.
-
-
Reaction Kinetics : The rate at which different antioxidants scavenge DPPH can vary. While potent antioxidants react almost instantaneously, weaker ones may require more time.[4]
-
Causality : A fixed, short incubation time might not capture the full potential of a slow-acting antioxidant.
-
Solution : A standard incubation time of 30 minutes in the dark is generally sufficient for most compounds to reach a reaction plateau.[11][12] For novel classes of chromones, it is advisable to perform a preliminary time-course experiment (e.g., measuring absorbance at 5, 15, 30, and 60 minutes) to determine the optimal endpoint.
-
Part 3: Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations efficiently.
-
Chemicals :
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH), >95% purity
-
Chromone derivatives (test compounds)
-
Positive Control: Ascorbic acid, Trolox, or Quercetin
-
Solvent: Spectrophotometric grade methanol or ethanol
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
-
Equipment :
-
UV-Vis microplate reader capable of reading at ~517 nm
-
Calibrated single-channel and multi-channel micropipettes
-
96-well flat-bottom microplates
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for dissolving compounds)
-
-
DPPH Working Solution (0.1 mM) :
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[13][14]
-
Mix thoroughly and protect the solution from light by wrapping the flask in aluminum foil.
-
Crucial Insight : This solution must be prepared fresh daily. The absorbance of the control well (DPPH solution + solvent) at 517 nm should be stable and typically between 0.8 and 1.2 for reliable results.[13] Sonicate briefly if dissolution is difficult.[11]
-
-
Test Compound Stock Solutions (e.g., 1 mg/mL or 10 mM) :
-
Accurately weigh the chromone derivative and dissolve it in the chosen solvent (e.g., methanol or DMSO) to make a high-concentration stock solution.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL) :
-
Prepare a stock solution of ascorbic acid or Trolox in the same manner as the test compounds.
-
-
Serial Dilutions :
-
From the stock solutions of the test compounds and the positive control, prepare a series of dilutions in the assay solvent (e.g., methanol). A typical concentration range for screening might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Plate Setup : In a 96-well plate, assign triplicate wells for each condition as outlined in the table below.
-
Add Samples : Add 20 µL of the appropriate sample, control dilution, or pure solvent to the designated wells.
-
Initiate Reaction : Using a multichannel pipette, add 180 µL of the 0.1 mM DPPH working solution to all wells except the "Sample Blank" wells.
-
Add Solvent for Blanks : Add 180 µL of the solvent (e.g., methanol) to the "Sample Blank" wells.
-
Mix and Incubate : Mix the plate gently for 10 seconds. Incubate the plate at room temperature for 30 minutes in complete darkness .[11][12]
-
Measure Absorbance : Read the absorbance of all wells at 517 nm using a microplate reader.
| Well Type | Content (20 µL) | Reagent Added (180 µL) | Purpose |
| Reagent Blank | Solvent | Solvent | To zero the spectrophotometer. |
| Control (A_control) | Solvent | DPPH Solution | Represents 100% DPPH radical (0% inhibition). |
| Test Sample (A_sample) | Chromone Dilution | DPPH Solution | Measures residual DPPH after reaction. |
| Sample Blank (A_blank) | Chromone Dilution | Solvent | Corrects for intrinsic color of the test compound. |
Part 4: Data Analysis and Interpretation
The percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (Acontrol - (Asample - Ablank)) / Acontrol ] x 100
Where:
-
Acontrol : Average absorbance of the Control wells.
-
Asample : Average absorbance of the Test Sample wells.
-
Ablank : Average absorbance of the Sample Blank wells for that specific concentration.
Expert Insight : If the sample blank absorbance is negligible (i.e., less than 5% of the control absorbance), the formula can be simplified to the more common version: % Inhibition = [(A_control - A_sample) / A_control] x 100.[12][15] However, for novel or colored compounds, running the sample blank is a critical step for data integrity.
The IC₅₀ (half-maximal inhibitory concentration) is the most common metric for reporting and comparing antioxidant potency. It represents the concentration of a compound required to scavenge 50% of the DPPH radicals.[16]
-
Generate a Dose-Response Curve : Plot the calculated % Inhibition (Y-axis) against the corresponding concentrations of the chromone derivative (X-axis). It is standard practice to use the logarithm of the concentration for the X-axis to linearize the central part of the curve.
-
Calculate IC₅₀ : The IC₅₀ value can be determined from the graph using regression analysis.[17]
-
Linear Regression : If a linear relationship is observed between concentration and % inhibition (typically between 20% and 80% inhibition), you can use the equation of the line (y = mx + c) to calculate the concentration (x) at which y = 50.[18]
-
IC₅₀ = (50 - c) / m
-
-
Non-linear Regression : For a more accurate determination across a wider range of concentrations, specialized software (e.g., GraphPad Prism) can fit the data to a sigmoidal dose-response curve and directly calculate the IC₅₀.
-
| Parameter | Recommended Setting/Value | Rationale |
| DPPH Concentration | 0.1 mM (in Methanol/Ethanol) | Provides an optimal initial absorbance (0.8-1.2) for a good dynamic range. |
| Wavelength (λmax) | ~517 nm | This is the maximum absorbance wavelength for the DPPH radical.[3] |
| Incubation Time | 30 minutes | Allows the reaction to reach or approach completion for most antioxidants.[11] |
| Incubation Condition | Room Temperature, Dark | Prevents light-induced degradation of the DPPH radical.[12] |
| Positive Control | Ascorbic Acid or Trolox | Validates assay performance and provides a benchmark for comparison. |
| Replicates | Minimum of n=3 | Ensures statistical validity and reproducibility of the results. |
Part 5: Troubleshooting and Protocol Validation
A self-validating protocol anticipates and addresses potential issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Control Absorbance < 0.8 | DPPH solution is too dilute or has degraded. | Prepare a fresh DPPH solution. Check balance calibration and pipetting accuracy. |
| Poor Reproducibility | Inconsistent pipetting; foaming in wells; insufficient mixing; DPPH degradation during assay setup. | Use calibrated pipettes; pipette gently against the well wall; ensure gentle but thorough mixing; work efficiently to minimize light exposure to the DPPH solution. |
| Sample Precipitates in Well | Poor solubility of the chromone derivative in the final reaction mixture. | Decrease the highest test concentration. Prepare the stock solution in DMSO, but ensure the final DMSO concentration in the well is <1%. |
| Negative % Inhibition | Sample absorbance (A_sample) is higher than control absorbance (A_control). | This can occur with highly colored samples where A_blank was not subtracted. Ensure the sample blank correction is applied correctly. |
Conclusion
The DPPH radical scavenging assay is a robust and efficient method for the primary evaluation of the antioxidant properties of chromone derivatives. By understanding the underlying chemical principles and adhering to a validated protocol that includes appropriate controls and corrections for compound-specific interferences, researchers can generate reliable and comparable data. This information is invaluable for structure-activity relationship studies and for identifying promising lead compounds in the development of new therapeutics based on the chromone scaffold.
References
- 1. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chromones and their derivatives as radical scavengers: a remedy for cell impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. youtube.com [youtube.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 7-Hydroxy-2-methyl-4H-chromen-4-one
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate identification and quantification of 7-Hydroxy-2-methyl-4H-chromen-4-one. This chromone derivative is a significant scaffold in medicinal chemistry and a potential impurity in pharmaceutical synthesis. The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing in-depth explanations for methodological choices to ensure reproducibility and scientific integrity. Furthermore, this document outlines a comprehensive protocol for method validation based on International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound (CAS: 6320-42-9) is a heterocyclic compound belonging to the chromone family, which are isomers of coumarins and structurally related to flavonoids.[1][2] Chromone scaffolds are of high interest in pharmaceutical research due to their diverse biological activities. The accurate quantification of this compound is critical, whether it is the target analyte, a synthetic intermediate, or a process-related impurity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for non-volatile or thermally sensitive compounds like chromones.[3][4] The method detailed herein is based on reversed-phase chromatography, the most common separation mode in HPLC.[5]
Principle of Separation: The analyte, being moderately lipophilic (LogP ≈ 1.8), is retained on a nonpolar C18 stationary phase.[6] A polar mobile phase, consisting of a water/acetonitrile mixture, is used to elute the compound. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for efficient separation of the analyte from potential impurities and ensures a sharp, symmetrical peak. The inclusion of 0.1% formic acid in the aqueous phase is a critical step; it acidifies the mobile phase to a pH well below the pKa of the analyte's phenolic hydroxyl group. This suppresses its ionization, leading to a single, un-dissociated form of the molecule, which significantly improves peak shape, reduces tailing, and enhances retention time reproducibility.[7][8]
Analyte Properties
A summary of the key physicochemical properties of this compound is provided below. This information is fundamental to the method development strategy.
| Property | Value | Source(s) |
| CAS Number | 6320-42-9 | [6][9] |
| Molecular Formula | C₁₀H₈O₃ | [6][10] |
| Molecular Weight | 176.17 g/mol | [6][10] |
| Melting Point | 254-255 °C | [11] |
| LogP | 1.807 | [6] |
| Solubility | Soluble in methanol, ethanol, and acetonitrile; sparingly soluble in water. | [11][12] |
Materials and Methodology
Equipment and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (4-decimal places).
-
Class A volumetric flasks and pipettes.
-
pH meter.
-
Ultrasonic bath.
-
Syringes and 0.22 µm or 0.45 µm syringe filters (e.g., PTFE or Nylon).
-
HPLC vials with caps.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards
-
This compound reference standard (>98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid (FA), analytical or LC-MS grade.
-
Ultrapure water (18.2 MΩ·cm).
Preparation of Solutions
Mobile Phase A (Aqueous):
-
Measure 999 mL of ultrapure water into a 1 L glass media bottle.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly.
-
Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
-
Degas before use if the HPLC system does not have an online degasser.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase initial composition (95:5 Water:Acetonitrile) or methanol.
Sample Preparation
The sample preparation protocol will depend on the matrix. For a simple matrix (e.g., confirming the purity of a synthesized batch):
-
Accurately weigh an amount of sample expected to contain approximately 1 mg of the analyte.
-
Dissolve in 10 mL of methanol (or other suitable solvent) to obtain a nominal concentration of 100 µg/mL.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method Protocol and Workflow
The following table summarizes the optimized chromatographic conditions.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV-Vis |
| Detection Wavelength | Monitor at 325 nm (Verify λmax with PDA) |
| Run Time | 25 minutes |
Rationale for Gradient Elution: A gradient program is chosen to ensure that any potential impurities, which may be more or less polar than the analyte, are effectively eluted from the column. This provides a comprehensive profile of the sample and cleans the column before the next injection, preventing carryover.[7][13]
The overall experimental process is visualized in the workflow diagram below.
Protocol for Method Validation
To ensure the trustworthiness and reliability of this analytical method, it must be validated according to established guidelines, such as those from the ICH.[7][8] The following outlines the experimental protocols for key validation parameters.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:
-
Inject a blank (mobile phase or sample solvent).
-
Inject a standard solution of this compound.
-
Inject the sample solution.
-
Acceptance Criteria: The retention time of the analyte peak in the sample should match that of the standard. The blank injection should show no interfering peaks at the analyte's retention time.
Linearity
Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range. Protocol:
-
Prepare at least five working standard solutions covering the expected concentration range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Accuracy (as % Recovery)
Objective: To determine the closeness of the measured value to the true value. Protocol:
-
Prepare a sample solution of a known concentration.
-
Spike the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
A. Repeatability (Intra-day Precision):
-
Prepare six individual sample solutions at 100% of the target concentration.
-
Inject each sample and determine the concentration.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
B. Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the new set of data and compare it with the original set.
-
Acceptance Criteria: The %RSD should meet the criteria for repeatability.
Data Analysis and Interpretation
-
Identification: The primary peak in the sample chromatogram is identified as this compound by comparing its retention time (RT) with that of the reference standard. A PDA detector can provide further confirmation by matching the UV spectra.[13]
-
Quantification: The concentration of the analyte in the sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y is the peak area of the analyte in the sample.
-
m is the slope of the calibration curve.
-
c is the y-intercept.
-
x is the calculated concentration of the analyte.
The final concentration in the original material must account for all dilution factors used during sample preparation.
-
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By explaining the rationale behind key methodological choices, from mobile phase composition to detector settings, this guide empowers researchers to implement and adapt the protocol with confidence. The inclusion of a detailed validation workflow ensures that the method can be demonstrated to be reliable, accurate, and fit for its intended purpose in both research and quality control environments.
References
- 1. This compound | 6320-42-9 [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. oudacademia.com [oudacademia.com]
- 4. asianjpr.com [asianjpr.com]
- 5. onyxipca.com [onyxipca.com]
- 6. 7-hydroxy-2-methyl-chromen-4-one | CAS#:6320-42-9 | Chemsrc [chemsrc.com]
- 7. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ivychem.com [ivychem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound CAS#: 6320-42-9 [chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Hydroxy-2-methyl-4H-chromen-4-one as a Fluorescent Probe for Bioimaging
Abstract & Introduction
7-Hydroxy-2-methyl-4H-chromen-4-one is a heterocyclic organic compound belonging to the chromone family. Chromones and their isomers, coumarins, are well-regarded scaffolds in medicinal chemistry and are known for their intrinsic fluorescent properties.[1][2] The utility of the 7-hydroxy substitution pattern, in particular, has been widely exploited to create environmentally sensitive fluorescent probes.[3][4][5] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorescent probe for cellular imaging. We will explore the underlying principles of its fluorescence, provide comprehensive, field-tested protocols for its use in live-cell imaging, and offer insights into experimental design and data interpretation. While extensive bioimaging data for this specific chromone isomer is emerging, the protocols herein are built upon the well-established principles of small-molecule probes and the known photophysical behavior of the closely related 7-hydroxycoumarin family.
Principle of Operation: A pH-Sensitive Fluorophore
The fluorescence of 7-hydroxy-substituted chromones and coumarins is intrinsically linked to the protonation state of the C7 hydroxyl group.[3][6] In an aqueous environment, the molecule exists in a pH-dependent equilibrium between its protonated (phenolic) form and its deprotonated (phenolate) anionic form. The phenolate form possesses a more extensive delocalized π-electron system, resulting in significantly enhanced fluorescence intensity compared to the protonated form.[3][7]
This property makes this compound a potential candidate for ratiometric or intensity-based sensing of pH within cellular compartments. An increase in local pH will shift the equilibrium towards the highly fluorescent phenolate form, leading to a detectable increase in signal. This mechanism is crucial for studying cellular processes associated with pH changes, such as endocytosis, lysosomal function, and apoptosis.[8]
Caption: pH-dependent equilibrium of the probe.
Physicochemical and Spectroscopic Properties
Successful application of any fluorophore requires a thorough understanding of its properties. While some parameters for this specific chromone must be empirically determined, the table below summarizes known data and provides reference values from the closely related and well-characterized coumarin isomer, 7-hydroxy-4-methylcoumarin (4-Methylumbelliferone).
| Property | Value / Characteristic | Source / Note |
| IUPAC Name | 7-hydroxy-2-methylchromen-4-one | [9] |
| Molecular Formula | C₁₀H₈O₃ | [9] |
| CAS Number | 6320-42-9 | [10] |
| Excitation Max (λex) | ~360 nm (predicted) | Based on 7-hydroxy-4-methylcoumarin.[11] Must be experimentally verified. |
| Emission Max (λem) | ~450 nm (predicted) | Based on 7-hydroxy-4-methylcoumarin.[11] Must be experimentally verified. |
| Stokes Shift | ~90 nm (predicted) | Calculated from predicted λex and λem. |
| Quantum Yield (Φ) | Needs Experimental Determination | The quantum yield of 7-hydroxycoumarins is solvent-dependent.[4][12] |
| Solubility | Soluble in DMSO, alcohols. Limited aqueous solubility. | General property for this class of compounds. |
| Key Feature | pH-dependent fluorescence. | [6][13] |
Scientist's Note: It is imperative for researchers to perform their own spectral characterization (absorbance and fluorescence scans) of this compound in the desired experimental buffer to determine the optimal excitation and emission wavelengths for their specific imaging system.
Detailed Experimental Protocols
These protocols provide a robust starting point for utilizing this compound in cell-based imaging assays. Optimization of probe concentration, incubation time, and instrument settings is essential for achieving high-quality, reproducible results.
Protocol 4.1: Preparation of Stock and Working Solutions
A. Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS), with Ca²⁺/Mg²⁺)
B. Procedure for 10 mM Stock Solution:
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh out a small amount of the probe powder (e.g., 1.76 mg for 1 mL stock).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Causality Note: DMSO is used as it is a biocompatible organic solvent that can dissolve a wide range of hydrophobic small molecules.[8] Using an anhydrous grade minimizes the introduction of water, which can cause the compound to precipitate upon freezing.
-
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped microtubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
C. Procedure for Working Solution:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature immediately before use.
-
Dilution: Dilute the stock solution in a pre-warmed (37°C) physiological buffer or cell culture medium to the desired final working concentration. A typical starting range for optimization is 1-10 µM .
-
Scientist's Note: It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing gently to prevent precipitation of the probe. Some protocols may benefit from the addition of a non-ionic surfactant like Pluronic F-127 to aid in solubilization.[8]
-
Protocol 4.2: Live-Cell Staining and Imaging
This protocol is designed for cells grown on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
Caption: General experimental workflow for live-cell imaging.
A. Procedure:
-
Cell Culture: Seed cells of interest onto imaging-grade glass-bottom dishes or chamber slides. Culture them in their standard growth medium until they reach the desired confluency (typically 50-70%).
-
Probe Loading: a. Gently aspirate the culture medium from the cells. b. Add the freshly prepared, pre-warmed working solution of this compound to the cells. c. Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO₂) for a predetermined loading time.
- Optimization is Key: The optimal incubation time (typically 15-60 minutes) and probe concentration must be determined empirically to achieve sufficient signal without inducing cytotoxicity.
-
Washing: a. Aspirate the probe-containing solution. b. Gently wash the cells two to three times with a pre-warmed imaging medium or physiological buffer (e.g., HBSS).[8][14]
-
Causality Note: This washing step is critical for removing the unbound extracellular probe, which is a major source of background fluorescence and will significantly reduce the signal-to-noise ratio.[14]
-
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. For fluorescence imaging, it is highly recommended to use a phenol red-free medium .[8][15] Phenol red is fluorescent and will elevate background noise, particularly in the green channel. b. Immediately transfer the dish to the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. c. Acquire images using the appropriate filter sets (e.g., a DAPI or "blue" filter set with Ex: ~360 nm / Em: ~450 nm). Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | 1. Incorrect filter set.2. Probe concentration too low.3. Incubation time too short.4. Photobleaching. | 1. Verify excitation/emission filters match probe's spectra.2. Increase probe concentration systematically (e.g., 5, 10, 20 µM).3. Increase incubation time (e.g., 45, 60 min).4. Reduce excitation light intensity/exposure time. Use an antifade reagent if compatible with live imaging.[14] |
| High Background | 1. Incomplete washing.2. Probe concentration too high.3. Use of phenol red-containing medium. | 1. Increase the number and volume of washes.2. Decrease probe concentration.3. Switch to a phenol red-free imaging medium.[8][15] |
| Cell Death/Toxicity | 1. Probe concentration too high.2. Prolonged incubation.3. Phototoxicity from excitation light. | 1. Perform a dose-response curve to find the max non-toxic concentration.2. Reduce incubation time.3. Use neutral density filters to reduce light intensity; minimize exposure time. |
Safety and Handling
-
Handle this compound in accordance with standard laboratory safety procedures.
-
The toxicological properties of this compound have not been fully investigated. Assume it is potentially hazardous.
-
Use appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Work in a well-ventilated area or a chemical fume hood, especially when handling the powder form.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 6320-42-9 [chemicalbook.com]
- 11. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. 7-Hydroxy-4-methylcoumarin [4-Methylumbelliferone] *Fluorescence reference standard* | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
Cell culture conditions for evaluating 7-Hydroxy-2-methyl-4H-chromen-4-one cytotoxicity
Application Note & Protocol
Topic: Standardized Cell Culture Conditions for Evaluating the In Vitro Cytotoxicity of 7-Hydroxy-2-methyl-4H-chromen-4-one
Introduction: The Need for Standardized Cytotoxicity Profiling
This compound, a member of the chromone family, represents a class of heterocyclic compounds with significant potential in drug discovery. Preliminary studies on related chromone structures have indicated a range of biological activities, including cytotoxic effects against various cell lines.[1][2] A critical step in the preclinical evaluation of any potential therapeutic agent is the rigorous and reproducible assessment of its cytotoxic profile. This involves determining the compound's potency (e.g., its half-maximal inhibitory concentration or IC50) and its selectivity towards cancer cells versus non-cancerous cells.
This technical guide provides a comprehensive, field-proven framework for evaluating the in vitro cytotoxicity of this compound. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system. The methodologies herein are designed for researchers, scientists, and drug development professionals to generate reliable, high-quality data suitable for initial compound characterization and decision-making in a drug development pipeline.
Foundational Principles of In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental tools for screening compound libraries and characterizing lead candidates.[3][4] These assays measure different physiological endpoints to quantify the effect of a test compound on a cell population. A multi-parametric approach is superior as it provides a more complete picture of the compound's mechanism of action. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce a specific programmed cell death pathway like apoptosis.
To achieve a holistic understanding of this compound's effects, this guide employs a tripartite assay strategy:
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is directly proportional to the number of metabolically active cells, providing a robust measure of cell viability and proliferation.[5]
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6][7] It is a classic marker for necrosis or late-stage apoptosis.[8]
-
Apoptosis Induction (Annexin V/PI Staining): This flow cytometry-based method offers a nuanced view of cell death pathways. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[9][10]
Strategic Experimental Design
The Rationale of Cell Line Selection
The choice of cell line is paramount for the relevance of cytotoxicity data.[11][12] An ideal initial screening panel includes both a cancer cell line, representing the therapeutic target, and a non-cancerous cell line to assess baseline toxicity and therapeutic index.
For this guide, we have selected:
-
HeLa (Human Cervical Adenocarcinoma): A widely used, robust, and well-characterized cancer cell line. Its aggressive proliferation makes it an excellent model for assessing anti-proliferative effects. HeLa was one of the first human continuous cell lines established and has been instrumental in countless scientific breakthroughs.[13]
-
MRC-5 (Human Lung Fibroblast): A normal, diploid human fibroblast cell line. It serves as a crucial control to determine if the cytotoxic effects of the compound are specific to cancer cells or indicative of general cellular toxicity.[11][14]
Compound Preparation and Vehicle Controls
This compound is a small organic molecule that may require an organic solvent for solubilization.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and relatively low toxicity at concentrations typically used in cell culture (≤0.5%).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.
-
Vehicle Control (Crucial for Trustworthiness): Every experiment must include a "vehicle control." This consists of cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%) diluted in culture medium. This control is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.[3]
Cell Culture Conditions: The Foundation of Reproducibility
Consistent and optimal cell culture is the bedrock of reliable cytotoxicity data. Different cell lines have specific requirements for growth media, supplements, and passaging schedules.[15][16] The conditions below are optimized for robust growth and responsiveness in cytotoxicity assays.
| Parameter | HeLa (ATCC® CCL-2™) | MRC-5 (ATCC® CCL-171™) |
| Basal Medium | Eagle's Minimum Essential Medium (EMEM) | Eagle's Minimum Essential Medium (EMEM) |
| Serum | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) |
| Supplements | 2 mM L-glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin | 2 mM L-glutamine, 1 mM Sodium Pyruvate, 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Incubation | 37°C, 5% CO₂, humidified atmosphere | 37°C, 5% CO₂, humidified atmosphere |
| Subculture | When 80-90% confluent (approx. every 2-3 days) | When 80-90% confluent (approx. every 3-4 days) |
| Dissociation Agent | 0.25% (w/v) Trypsin-EDTA | 0.25% (w/v) Trypsin-EDTA |
| Seeding Density | 2-3 x 10⁵ cells / T-75 flask | 1-2 x 10⁵ cells / T-75 flask |
| Morphology | Epithelial-like | Fibroblast-like |
Experimental Workflow Visualization
The overall process, from initial cell culture to final data analysis, follows a structured path to ensure consistency and minimize variability.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[5]
Materials:
-
Cells (HeLa or MRC-5) in logarithmic growth phase
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[17]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) into a 96-well plate.[3]
-
Edge Effect Mitigation: To avoid evaporation artifacts, do not use the outermost wells. Fill them with 200 µL of sterile PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment:
-
Prepare 2X serial dilutions of the test compound in complete culture medium from your stock.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Controls: Include wells for "Untreated Control" (medium only) and "Vehicle Control" (medium with the highest DMSO concentration).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Protect the plate from light. Purple formazan crystals should become visible under a microscope in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well.[5]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5] Measure the absorbance at 590 nm (reference wavelength ~620-650 nm if available).[5]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
Plot % Viability against compound concentration (log scale) to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures LDH released from damaged cells into the supernatant.[6]
Materials:
-
Cells and materials for seeding and treatment as in Protocol 1.
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency).
-
Lysis Buffer (often 10X Triton X-100, provided in kits) for maximum LDH release control.
-
96-well flat-bottom assay plate (clear).
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-5 from the MTT protocol. Set up additional control wells for "Maximum LDH Release".
-
Maximum Release Control: 1 hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.[3]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light. A color change will occur.[18]
-
Stop Reaction & Read: Add 50 µL of the Stop Solution (if provided in the kit). Measure the absorbance at 490 nm (reference wavelength ~680 nm).[18]
-
Data Analysis:
-
First, subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Untreated_Control) / (Abs_Max_Release - Abs_Untreated_Control)) * 100
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol differentiates cell populations based on membrane changes detected by flow cytometry.[10]
Materials:
-
6-well cell culture plates.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding & Treatment: Seed 2-3 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat with the compound (e.g., at IC50 and 2x IC50 concentrations) for the desired time.
-
Cell Harvesting:
-
Carefully collect the culture medium from each well (this contains floating/dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their corresponding supernatant from the first step. This is critical to ensure all cell populations are analyzed.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS.[10]
-
Staining:
-
Centrifuge again and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
-
Interpretation:
-
Use unstained and single-stained controls to set compensation and gates.
-
The resulting dot plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Caption: Principle of Annexin V and Propidium Iodide (PI) Staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. cellbiologics.com [cellbiologics.com]
Protocol for assessing the antibacterial MIC of 7-Hydroxy-2-methyl-4H-chromen-4-one
Topic: Protocol for Assessing the Antibacterial Minimum Inhibitory Concentration (MIC) of 7-Hydroxy-2-methyl-4H-chromen-4-one
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, technically detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a chromone derivative of interest for its potential bioactive properties. The methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind key procedural choices to ensure experimental robustness, reproducibility, and data integrity. It is designed to equip researchers with the expertise to confidently assess the antibacterial efficacy of this compound and similar natural or synthetic molecules.
Introduction: The Scientific Imperative for Standardized MIC Assessment
This compound, also known as 7-Hydroxy-2-methylchromone, is a heterocyclic organic compound belonging to the chromone family, which are isomers of coumarins.[3][4] Derivatives of this scaffold are explored for a range of biological activities, and assessing their potential as antibacterial agents is a critical step in early-stage drug discovery.[5][6][7]
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for quantifying the in vitro potency of a potential antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[8][9][10][11] An accurate and reproducible MIC value is not merely a number; it is a critical decision-making tool that informs lead candidate selection, guides structure-activity relationship (SAR) studies, and provides the foundational data for further preclinical development.
This protocol details the broth microdilution method, a highly standardized and widely adopted technique for MIC determination that offers quantitative results and is amenable to higher-throughput screening.[12][13][14]
Physicochemical Properties of the Test Article
A thorough understanding of the test article is paramount for designing a valid experiment.
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-2-methylchromen-4-one | PubChem[4] |
| Synonyms | 7-Hydroxy-2-methylchromone | ChemicalBook[3] |
| CAS Number | 6320-42-9 | CymitQuimica[15] |
| Molecular Formula | C₁₀H₈O₃ | PubChem[4] |
| Molecular Weight | 176.17 g/mol | PubChem[4] |
| Solubility | Generally more soluble in organic solvents (e.g., ethanol, DMSO) than in water.[16] | Solubility of Things[16] |
Expert Insight: The limited aqueous solubility of many natural and synthetic compounds is a primary source of experimental error.[16] Precipitated compound in the assay wells leads to an inaccurate effective concentration, often resulting in an overestimation of the MIC (i.e., underestimation of potency). Therefore, the selection of an appropriate, non-bacteriostatic solvent and the inclusion of a solvent control are non-negotiable for a self-validating protocol. Dimethyl sulfoxide (DMSO) is the conventional choice, but its final concentration in the assay must be kept below a level that affects microbial growth (typically ≤1%).
Experimental Design & Workflow
The protocol is structured to ensure a logical flow from preparation to data interpretation. The overall workflow is a multi-stage process requiring careful aseptic technique and precise execution at each step.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. This compound | 6320-42-9 [chemicalbook.com]
- 4. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide | MDPI [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. idexx.dk [idexx.dk]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. protocols.io [protocols.io]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for High-Throughput Screening using 7-Hydroxy-2-methyl-4H-chromen-4-one
Introduction: The Versatile Fluorophore for HTS
7-Hydroxy-2-methyl-4H-chromen-4-one, more commonly known by its synonym Hymecromone or 4-methylumbelliferone (4-MU), is a coumarin derivative that has emerged as a powerful tool in high-throughput screening (HTS) and drug discovery.[1] Its intrinsic fluorescent properties, which are modulated by enzymatic activity, make it an ideal substrate for monitoring a variety of biochemical reactions in a high-throughput format. This compound is particularly valuable for its application in assays targeting drug metabolism enzymes, such as the UDP-glucuronosyltransferases (UGTs).[2]
The core utility of this compound in HTS lies in its transformation from a weakly fluorescent compound to a highly fluorescent product upon enzymatic modification. This fluorogenic nature allows for a sensitive and continuous monitoring of enzyme kinetics, making it suitable for the screening of large compound libraries to identify potential enzyme inhibitors or activators.[3][4]
Physicochemical and Fluorescent Properties
This compound is a solid compound with a molecular weight of 176.17 g/mol .[3] Its fluorescence is highly dependent on the pH of the surrounding environment.[5] The hydroxyl group at the 7-position has a pKa of approximately 7.85.[5][6] Below this pKa, the molecule exists in its neutral, less fluorescent form. Above this pKa, the hydroxyl group is deprotonated, forming an anionic species that exhibits significantly enhanced fluorescence.[5] This pH-dependent fluorescence is a critical consideration in assay development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Synonyms | Hymecromone, 4-Methylumbelliferone (4-MU) | [7] |
| Excitation (Neutral, pH < 7.85) | ~320 nm | [5][6] |
| Emission (Neutral, pH < 7.85) | ~380 nm | [5] |
| Excitation (Anionic, pH > 7.85) | ~360 nm | [5][6] |
| Emission (Anionic, pH > 7.85) | ~445 nm | [5][6] |
| Quantum Yield (Anionic, pH 9.75) | 0.95 | [5][6] |
Core Application: High-Throughput Screening of UDP-Glucuronosyltransferase (UGT) Activity
A primary and impactful application of this compound is in the high-throughput screening of UGT enzyme activity and inhibition. UGTs are a critical family of phase II drug metabolism enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a wide array of substrates, including drugs, xenobiotics, and endogenous compounds.[8] This process, known as glucuronidation, generally increases the water solubility of the substrate, facilitating its excretion from the body.[7][9] Inhibition of UGT activity by a drug candidate can lead to altered pharmacokinetics of co-administered drugs, potentially causing adverse drug reactions. Therefore, screening for UGT inhibition is a crucial step in drug development.[8][10]
Scientific Principle of the UGT Inhibition Assay
The HTS assay for UGT inhibition using this compound is based on a "turn-on" fluorescence signal. In this assay, the weakly fluorescent this compound serves as a substrate for the UGT enzyme. The UGT enzyme, in the presence of the co-factor UDPGA, transfers a glucuronic acid moiety to the 7-hydroxyl group of the substrate. This enzymatic reaction produces the non-fluorescent product, 4-methylumbelliferyl-glucuronide (4-MUG).[7]
To measure the activity of the UGT enzyme, the reaction is stopped, and the pH of the solution is raised to above 10. This alkaline condition serves two purposes: it terminates the enzymatic reaction and, more importantly, it hydrolyzes any unreacted this compound to its highly fluorescent anionic form. The amount of fluorescence detected is therefore inversely proportional to the activity of the UGT enzyme. In an inhibition screen, a test compound that inhibits the UGT enzyme will result in less formation of 4-MUG and consequently, a higher fluorescence signal upon addition of the stop solution.
Detailed Protocol: HTS for UGT1A1 Inhibitors
This protocol is designed for a 384-well plate format and is optimized for the screening of potential inhibitors of the UGT1A1 isoform.
Materials and Reagents
-
Enzyme: Recombinant human UGT1A1 (e.g., from human liver microsomes or a baculovirus expression system)
-
Substrate: this compound (Hymecromone, 4-MU)
-
Cofactor: Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA)
-
Buffer: 100 mM Tris-HCl, pH 7.4
-
Activator: Alamethicin
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.4
-
Positive Control Inhibitor: Bilirubin or another known UGT1A1 inhibitor
-
Test Compounds: Dissolved in DMSO
-
Assay Plates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorescence plate reader with excitation at ~360 nm and emission at ~445 nm
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve 1.76 mg of this compound in 1 mL of DMSO.
-
Cofactor Stock Solution (40 mM): Dissolve UDPGA in water. Prepare fresh daily.
-
Alamethicin Stock Solution (5 mg/mL): Dissolve alamethicin in ethanol.
-
Enzyme Preparation: Dilute the recombinant UGT1A1 enzyme in 100 mM Tris-HCl buffer (pH 7.4) to the desired concentration. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Assay Mix: Prepare a master mix containing the UGT1A1 enzyme and alamethicin in 100 mM Tris-HCl buffer. The final concentration of alamethicin should be optimized, but a starting point of 50 µg/mg of microsomal protein is recommended.[11] Pre-incubate the enzyme with alamethicin on ice for 15 minutes to activate the enzyme.
-
Substrate/Cofactor Mix: Prepare a master mix containing this compound and UDPGA in 100 mM Tris-HCl buffer. The final concentrations in the assay should be at or below the Km for the substrate and cofactor to maximize sensitivity to competitive inhibitors.
Experimental Workflow
Step-by-Step Methodology
-
Compound Plating: Add 1 µL of test compounds, positive control, and negative control (DMSO) to the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 20 µL of the pre-activated UGT1A1/alamethicin mix to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate/cofactor mix to all wells to start the enzymatic reaction. The final volume in each well will be 41 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 20 µL of the alkaline stop solution to all wells.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader.
Data Analysis
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 x [1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)]
Where:
-
Signal_Test_Compound: Fluorescence signal in the presence of the test compound.
-
Signal_Positive_Control: Fluorescence signal in the presence of a known UGT1A1 inhibitor (maximum inhibition).
-
Signal_Negative_Control: Fluorescence signal in the absence of any inhibitor (minimum inhibition).
Compounds that exhibit inhibition above a predefined threshold (e.g., >50%) are considered "hits" and can be selected for further characterization, such as IC₅₀ determination.
Trustworthiness and Self-Validation
The robustness of this HTS assay is ensured by the inclusion of appropriate controls in every plate:
-
Negative Control (0% Inhibition): Contains all reaction components except the test compound (vehicle, e.g., DMSO, is added instead). This represents the baseline enzyme activity.
-
Positive Control (100% Inhibition): Contains a known, potent inhibitor of the UGT isoform being tested. This defines the upper limit of the assay window.
-
No Enzyme Control: Contains all reaction components except the enzyme. This control is used to assess any background fluorescence from the substrate or test compounds.
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. It is calculated as follows:
Z' = 1 - [ (3 x (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| ]
Regular calculation of the Z'-factor is essential to monitor the performance and reliability of the assay over time.
Conclusion and Future Directions
This compound is a reliable and cost-effective fluorogenic substrate for the high-throughput screening of UGT enzyme modulators. The protocols outlined in these application notes provide a robust framework for identifying and characterizing potential drug-drug interactions early in the drug discovery pipeline. Future advancements may include the development of novel coumarin-based substrates with improved specificity for different UGT isoforms, further enhancing the precision of HTS-based drug metabolism studies.
References
- 1. What is Hymecromone used for? [synapse.patsnap.com]
- 2. Human udp-glucuronosyltransferases: isoform selectivity and kinetics of 4-methylumbelliferone and 1-naphthol glucuronidation, effects of organic solvents, and inhibition by diclofenac and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Fluorescent properties of hymecromone and fluorimetric analysis of hymecromone in compound dantong capsule | Semantic Scholar [semanticscholar.org]
- 7. Inverting glucuronidation of hymecromone in situ by catalytic nanocompartments - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB00243D [pubs.rsc.org]
- 8. High-throughput screening technologies for drug glucuronidation profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inverting glucuronidation of hymecromone in situ by catalytic nanocompartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pechmann Condensation of 7-Hydroxy-4-methylcoumarin
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of 7-Hydroxy-4-methylcoumarin via the Pechmann condensation. This document provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols based on established literature and field expertise.
A Note on Nomenclature
The target molecule, synthesized from resorcinol and ethyl acetoacetate, is 7-Hydroxy-4-methylcoumarin (also known as hymecromone or 7-hydroxy-4-methyl-2H-chromen-2-one). It is an isomer of the chromone scaffold. The Pechmann condensation specifically yields coumarins (2H-chromen-2-ones). The synthesis of chromones (4H-chromen-4-ones) from the same starting materials requires different conditions and is known as the Simonis chromone cyclization[1]. This guide focuses exclusively on the Pechmann condensation to produce the coumarin derivative.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low. What are the most common culprits?
Low yield in the Pechmann condensation is a frequent issue stemming from several potential factors. The primary areas to investigate are:
-
Suboptimal Catalyst Choice or Activity: The nature and condition of the acid catalyst are paramount. Traditional catalysts can be harsh, while modern heterogeneous catalysts may require specific conditions.
-
Incorrect Reaction Temperature: This reaction is highly sensitive to temperature. Excessive heat can lead to the formation of side products and charring, while insufficient heat results in an incomplete reaction.[2]
-
Presence of Impurities: Water in the reaction medium or impurities in the starting materials (resorcinol and ethyl acetoacetate) can inhibit the catalyst and promote side reactions.
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation and recrystallization stages if not performed correctly.
The following questions will delve into each of these areas to help you pinpoint the exact cause.
Q2: How significantly does my choice of acid catalyst affect the yield of 7-Hydroxy-4-methylcoumarin?
The catalyst is arguably the most critical factor influencing the reaction's success. The choice ranges from traditional Brønsted acids to modern solid acid catalysts, each with distinct advantages and disadvantages.
-
Traditional Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is the classic catalyst for this reaction.[3][4] While effective, it can lead to sulfonation of the aromatic ring as a side reaction and presents significant challenges in work-up and waste disposal.[5] Yields can be good (up to 88% under optimized conditions), but the harsh conditions often lead to charring if the temperature is not strictly controlled.[4]
-
Heterogeneous Solid Acid Catalysts: These have emerged as superior alternatives, offering easier separation, reusability, and often milder reaction conditions, which minimizes side product formation.[5]
-
Amberlyst-15: This sulfonic acid-based ion-exchange resin is highly effective, often providing excellent yields (up to 97%) under solvent-free conditions.[2][6][7] Its nonpolar surface is less prone to poisoning by water molecules compared to silica-based catalysts.[7]
-
Zeolites (e.g., H-Beta): These microporous aluminosilicates can catalyze the reaction, but their activity and yields can be lower compared to other solid acids.[5][8]
-
Sulfated Zirconia: Nano-crystalline sulfated zirconia is another efficient solid superacid catalyst for this synthesis.[9]
-
The following workflow can help guide your troubleshooting process for yield-related issues.
Caption: A workflow for diagnosing causes of low yield.
Q3: The protocol I followed gave a range for temperature and time. How do I find the optimal conditions?
Optimizing temperature and time is crucial and depends heavily on the catalyst used.
-
With Concentrated H₂SO₄: The initial mixing of reagents should be done at a low temperature (<10-20°C) in an ice bath to manage the exothermic reaction and prevent charring.[10] After the initial combination, allowing the mixture to warm to room temperature and stir for an extended period (e.g., 18 hours) can drive the reaction to completion.[4]
-
With Heterogeneous Catalysts (e.g., Amberlyst-15): These reactions are typically run at higher temperatures under solvent-free conditions. Studies have shown that increasing the temperature to around 110°C significantly improves the yield.[2] However, exceeding this optimal temperature (e.g., going up to 150°C) can cause the yield to decrease due to the formation of side products, such as chromones, or self-condensation of the ethyl acetoacetate.[2][11] The optimal reaction time is typically determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC).
Q4: My reaction mixture turned very dark or black. What causes this charring and how can I avoid it?
Charring is a common issue when using strong protic acids like concentrated sulfuric acid. It occurs when the acid, a powerful dehydrating agent, aggressively reacts with the organic substrates at elevated temperatures, leading to decomposition and polymerization.
Prevention Strategies:
-
Strict Temperature Control: As mentioned, perform the initial addition of sulfuric acid at a low temperature (<10°C) using an ice-water bath.[10] This dissipates the heat generated from the exothermic mixing and condensation.
-
Controlled Addition: Add the sulfuric acid slowly and dropwise to the mixture of resorcinol and ethyl acetoacetate, never the other way around. This ensures the heat is managed effectively.
-
Switch to a Milder Catalyst: The most effective way to prevent charring is to use a heterogeneous solid acid catalyst like Amberlyst-15, which operates under much milder conditions and does not have the same aggressive dehydrating properties as H₂SO₄.[2]
Q5: How can I improve the recovery of my product during the work-up and purification steps?
A significant portion of the product can be lost during isolation. Here are key steps to maximize your recovered yield:
-
Precipitation: After the reaction is complete, the mixture should be poured into a large volume of crushed ice or ice-cold water with vigorous stirring.[12][13] This quenches the reaction and causes the sparingly soluble coumarin product to precipitate out of the aqueous solution.
-
Filtration and Washing: Collect the crude precipitate by vacuum filtration. It is essential to wash the solid thoroughly with cold water to remove any residual acid and other water-soluble impurities.[12]
-
Recrystallization: This is the most critical purification step. An ethanol-water mixture is commonly used for recrystallization.[13][14] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allowing this solution to cool slowly will yield purified crystals. Avoid using an excessive amount of solvent, as this will reduce the recovery of the purified product.
Catalyst Performance Comparison
The table below summarizes the performance of various catalysts in the Pechmann condensation of resorcinol with ethyl acetoacetate.
| Catalyst | Temperature (°C) | Time | Yield (%) | Key Advantages/Disadvantages | Source(s) |
| Conc. H₂SO₄ | 5°C to RT | 18 h | 88% | High yield but harsh, charring risk, difficult work-up. | [4] |
| Amberlyst-15 | 100-110°C | 20 min - 2 h | 95-97% | Excellent yield, reusable, solvent-free, easy work-up. | [2][6] |
| InCl₃ | Room Temp | 5 min | 95% | Very fast, high yield, mechanochemical (ball mill). | [15] |
| Zeolite β | 100°C | 20 min | 21% | Lower yield compared to other solid acids. | [5] |
| SnCl₂·2H₂O | Microwave | ~4 min | 55% | Moderate yield, requires microwave irradiation. | [16] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C | 1.5 h | 88% | High yield, reusable nanoparticle catalyst. | [17] |
Frequently Asked Questions (FAQs)
What is the mechanism of the Pechmann Condensation? The reaction is believed to proceed through three main steps, although the exact order can be debated:
-
Transesterification/Electrophilic Aromatic Substitution (EAS): The reaction can begin with either the acid-catalyzed formation of an ester between resorcinol's hydroxyl group and the β-ketoester (transesterification) or an electrophilic attack of the protonated ketoester on the electron-rich resorcinol ring (EAS).[10][18] Recent evidence suggests the EAS pathway followed by transesterification is likely.[18]
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization (a hydroxyalkylation) to form the heterocyclic ring.
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.[3][8]
Caption: The key stages of the Pechmann condensation.
Are there greener alternatives to traditional sulfuric acid? Yes. The development of environmentally benign methods is a major focus of modern chemistry.[19] For this reaction, the best green alternatives are reusable solid acid catalysts like Amberlyst-15, zeolites, or functionalized nanoparticles.[2][5][17][20] These catalysts reduce corrosive waste, can often be used under solvent-free conditions, and are easily recovered and reused for multiple cycles.[2][21]
How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method.[3] Spot the reaction mixture on a silica gel plate alongside the starting materials (resorcinol and ethyl acetoacetate). The formation of a new, typically fluorescent spot with a different Rf value indicates the formation of the 7-hydroxy-4-methylcoumarin product. The reaction is considered complete when the spot corresponding to the limiting reagent (resorcinol) has disappeared.
Optimized Experimental Protocols
Protocol 1: Classic Synthesis using Concentrated Sulfuric Acid
This protocol is based on the traditional, high-yield method but requires careful temperature control.
-
Setup: Place a 100 mL beaker containing 15 mL of concentrated (98%) sulfuric acid in an ice-water bath. Allow the acid to cool to below 10°C.[10][13]
-
Reagent Mixture: In a separate flask, mix 5.5 g (0.05 mol) of resorcinol with 6.4 mL (0.05 mol) of ethyl acetoacetate.
-
Reaction: Slowly and with continuous stirring, add the resorcinol/ethyl acetoacetate mixture dropwise to the cold sulfuric acid, ensuring the temperature does not rise above 20°C.[10]
-
Stirring: Once the addition is complete, remove the beaker from the ice bath and allow it to stir at room temperature for 18-24 hours.[4]
-
Work-up: Pour the reaction mixture slowly into 200 mL of crushed ice with vigorous stirring. A pale yellow precipitate will form.[3][13]
-
Isolation: Collect the solid product by vacuum filtration and wash it with several portions of cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude solid from a 70:30 ethanol-water mixture to obtain pure, pale yellow crystals of 7-hydroxy-4-methylcoumarin.[13]
Protocol 2: High-Yield, Green Synthesis using Amberlyst-15
This solvent-free protocol offers high yields, easy work-up, and catalyst reusability.[2]
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.10 g (10 mmol) of resorcinol, 1.30 g (10 mmol) of ethyl acetoacetate, and 0.2 g of Amberlyst-15 resin.
-
Reaction: Heat the reaction mixture in an oil bath set to 110°C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 2:1 petroleum ether:ethyl acetate eluent). The reaction is typically complete within 2 hours.
-
Work-up: After cooling to room temperature, add ethyl acetate to dissolve the reaction mixture.
-
Isolation: Recover the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting solid crude product can be recrystallized from an ethanol-water mixture as described in Protocol 1 to achieve high purity.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 4. jetir.org [jetir.org]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pechmann Condensation Mechanism Resorcinol [et-chem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one
Welcome to the technical support guide for the synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important chromone derivative. This guide provides in-depth, experience-driven advice to optimize your reaction outcomes.
I. Overview of the Synthesis: The Pechmann Condensation
The most prevalent and direct route to this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate.[1][2] While seemingly straightforward, the reaction's success is highly dependent on carefully controlled conditions. Deviations can lead to the formation of several side products, complicating purification and reducing the overall yield.
The core of the Pechmann condensation is an acid-catalyzed process that is believed to proceed through three key steps: electrophilic aromatic substitution (EAS), transesterification, and dehydration.[3] The precise order of these steps can be influenced by the specific catalyst and reaction conditions used.[3][4]
Reaction Scheme:
References
Technical Support Center: Purification of 7-Hydroxy-2-methyl-4H-chromen-4-one by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the purification of 7-Hydroxy-2-methyl-4H-chromen-4-one via column chromatography. Here, we address common challenges and frequently asked questions, grounding our advice in established chromatographic principles to ensure the integrity and success of your separation.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions that are crucial for setting up a successful purification experiment.
1. What is the most suitable stationary phase for the purification of this compound?
For the purification of moderately polar compounds like this compound, silica gel (60–120 mesh or 100–200 mesh) is the most common and effective stationary phase.[1][2] Its hydroxyl groups interact with the polar functionalities of the chromone, allowing for separation based on polarity. For separating very similar compounds or for final polishing of fractions, Sephadex LH-20 can be an excellent choice, as it separates based on molecular size and polarity, often using solvents like methanol.[3][4] Alumina is generally not recommended for flavonoids as it can form strong, sometimes irreversible, bonds with them.[3]
2. How do I select an appropriate mobile phase (solvent system)?
The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) .[1] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for this compound. This Rƒ range typically ensures good separation on a column.
A systematic approach to TLC solvent selection is to start with a non-polar solvent and gradually increase polarity. Common solvent systems for flavonoids include mixtures of hexane, ethyl acetate, chloroform, and methanol.[3][5]
| Solvent System Composition (v/v) | Typical Application |
| Hexane / Ethyl Acetate (e.g., 8:2 to 1:1) | For separating less polar impurities from the target compound. |
| Chloroform / Methanol (e.g., 9.5:0.5 to 9:1) | Effective for eluting moderately polar compounds like the target chromone. |
| Ethyl Acetate / Methanol (e.g., 9.8:0.2) | A good alternative to chlorinated solvents for moderately polar compounds. |
| Dichloromethane / Methanol (e.g., 9.5:0.5) | Can provide different selectivity compared to ethyl acetate-based systems. |
Always use high-purity solvents to avoid introducing impurities.
3. Should I use dry loading or wet loading to apply my sample to the column?
The choice between dry and wet loading depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: This method is suitable if your crude sample dissolves completely in a minimal amount of the initial, low-polarity mobile phase. The dissolved sample is carefully pipetted onto the top of the column bed.
-
Dry Loading: This is the preferred method if your sample has poor solubility in the starting solvent system. To dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your sample), and evaporate the solvent completely to obtain a free-flowing powder. This powder is then carefully added to the top of the column. This technique often results in better resolution and sharper bands.
4. How much stationary phase should I use, and what should be the column dimensions?
A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude sample by weight . For instance, for 1 gram of crude material, you would use 30 to 50 grams of silica gel. The column diameter should be chosen to allow for a bed height of about 15-20 cm. A longer, narrower column generally provides better separation than a short, wide one.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized yet detailed workflow for the purification of this compound.
1. Slurry Preparation and Column Packing:
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer (approx. 1 cm) of sand.
- In a separate beaker, prepare a slurry of silica gel in the initial, non-polar solvent system (e.g., Hexane/Ethyl Acetate 8:2).
- Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
- Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level should always remain above the silica bed to prevent cracking.
- Add another thin layer of sand on top of the packed silica bed to protect it during solvent addition.
2. Sample Loading:
- For Dry Loading (Recommended):
- Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
- Add silica gel (approx. 2-3 times the weight of your sample) and mix to form a paste.
- Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the prepared column.
- For Wet Loading:
- Dissolve the crude sample in the smallest possible volume of the initial mobile phase.
- Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica bed without disturbing the surface.
3. Elution and Fraction Collection:
- Begin elution with the least polar solvent system determined from your TLC analysis.
- Collect fractions in test tubes or vials. The fraction size will depend on the column size; for a small-scale column, 5-10 mL fractions are typical.
- Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For example, you might start with 20% ethyl acetate in hexane, then move to 40%, and finally to 60%.
- A significant change in solvent polarity can cause thermal cracking of the silica bed, so it's best to increase polarity gradually.
4. Fraction Analysis:
- Monitor the separation by performing TLC on the collected fractions.
- Spot several fractions on a single TLC plate along with a spot of your crude mixture and a pure standard if available.
- Visualize the TLC plate under UV light (254 nm and 365 nm) and/or by staining.
- Combine the fractions that contain the pure desired compound.
- Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
Visual Workflow of Column Chromatography
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) and Scientific Rationale |
| Poor Separation / Overlapping Peaks | 1. Incorrect mobile phase polarity.2. Column overloaded with sample.3. Column packed unevenly.4. Flow rate is too fast. | 1. Re-optimize the mobile phase with TLC. Aim for a larger difference in Rƒ values between your target compound and impurities. A less polar solvent system will increase retention and improve separation.[6]2. Reduce the amount of sample. Maintain at least a 30:1 ratio of silica to sample. Overloading saturates the stationary phase, preventing proper partitioning.3. Repack the column carefully. Ensure the silica bed is level and free of cracks or channels to promote uniform solvent flow.4. Reduce the flow rate. Slower flow allows for better equilibrium between the stationary and mobile phases, enhancing resolution. |
| Compound Not Eluting from the Column | 1. Mobile phase is not polar enough.2. Compound may have decomposed on the silica. | 1. Gradually increase the polarity of the mobile phase. For example, add a small percentage of methanol to your ethyl acetate/hexane mixture.2. Check for stability on a TLC plate. Spot the compound on a silica TLC plate, let it sit for a few hours, then elute. If a new spot appears or the original spot diminishes, it indicates decomposition. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) in the mobile phase. |
| Cracked or Channeled Silica Bed | 1. The column ran dry.2. A drastic change in solvent polarity caused a temperature change. | 1. Always keep the solvent level above the silica bed. 2. Introduce changes in solvent polarity gradually. Avoid switching directly from a non-polar solvent like hexane to a very polar one like methanol. |
| Band Tailing | 1. Sample is too concentrated when loaded.2. Strong interaction between the compound and stationary phase. | 1. Ensure the sample is loaded in a narrow band. Use the minimum amount of solvent for wet loading or use the dry loading method.2. Add a small amount of a modifier to the mobile phase. For acidic compounds, a trace of acetic acid can improve peak shape. For basic compounds, a trace of triethylamine can be beneficial. |
| Low or No Recovery of Compound | 1. Compound is highly retained on the column.2. Compound is co-eluting with an unseen impurity.3. Compound is unstable under the chromatographic conditions. | 1. Flush the column with a very polar solvent (e.g., 10% methanol in chloroform) to elute any remaining material.2. Analyze fractions with a different visualization method (e.g., different TLC stain) or by another analytical technique like HPLC or NMR.3. Assess compound stability as described above. Consider alternative purification methods like recrystallization or using a different stationary phase. |
References
Technical Support Center: Optimizing Synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low Reaction Yield: Why is my yield of this compound consistently low?
Low yields are a frequent challenge in organic synthesis. Several factors in the Pechmann condensation can contribute to this issue.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. The reaction is typically exothermic, and excessive heat can lead to the formation of side products. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
-
Recommendation: Maintain a reaction temperature below 10-20°C during the initial addition of reactants, especially when using strong acids like concentrated sulfuric acid, to control the exothermic reaction.[1] After the initial mixing, the reaction can be allowed to proceed at room temperature.[2][3] Some protocols suggest heating at 75-80°C for a shorter duration (e.g., 20 minutes) when using sulfuric acid or polyphosphoric acid.[4][5] It's crucial to find the optimal temperature for your specific catalytic system.
-
-
Inefficient Catalysis: The choice and concentration of the acid catalyst are paramount. While concentrated sulfuric acid is traditional, its efficiency can be hampered by side reactions if not used correctly.
-
Recommendation: Polyphosphoric acid (PPA) can be a more efficient alternative to sulfuric acid, often leading to shorter reaction times (20-25 minutes) compared to several hours.[5] For a greener approach, consider solid acid catalysts like Amberlyst-15, which can give excellent yields (around 95%) under optimized, solvent-free conditions at 110°C.[6]
-
-
Incomplete Reaction: Insufficient reaction time will naturally lead to lower yields.
-
Recommendation: The reaction time can vary significantly depending on the catalyst and temperature, from 20 minutes with PPA to over 18 hours with sulfuric acid at room temperature.[2][5] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
-
-
Moisture in Reagents or Glassware: The presence of water can interfere with the reaction, particularly with hygroscopic catalysts like concentrated sulfuric acid and PPA.
-
Recommendation: Ensure all glassware is thoroughly dried before use and that the reagents are anhydrous.
-
Side Product Formation: How can I minimize the formation of unwanted byproducts?
The formation of side products, such as isomers and polymers, can complicate purification and reduce the yield of the desired product.
Potential Causes and Solutions:
-
High Reaction Temperature: As mentioned, elevated temperatures can promote side reactions. Increasing the temperature above 110°C when using solid acid catalysts has been shown to decrease the yield due to the formation of side products.[6]
-
Recommendation: Strictly control the reaction temperature throughout the synthesis. A controlled heating mantle or an ice bath during exothermic additions is essential.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants (resorcinol and ethyl acetoacetate) can lead to the formation of undesired products.
-
Recommendation: Use a precise 1:1 molar ratio of resorcinol to ethyl acetoacetate for optimal results.[6]
-
Purification Difficulties: My final product is not pure enough after initial precipitation. What are the best recrystallization conditions?
The crude product obtained after pouring the reaction mixture into ice water often requires further purification.
Potential Causes and Solutions:
-
Inadequate Washing: Insufficient washing of the crude precipitate can leave behind unreacted starting materials and acidic residue.
-
Suboptimal Recrystallization Solvent: The choice of solvent for recrystallization is crucial for obtaining high-purity crystals.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the most common synthetic route for this compound?
The most widely used method is the Pechmann condensation . This reaction involves the condensation of a phenol (in this case, resorcinol) with a β-ketoester (ethyl acetoacetate) in the presence of an acid catalyst.[7]
What is the mechanism of the Pechmann condensation in this synthesis?
The mechanism of the Pechmann condensation for the synthesis of this compound involves three key steps:
-
Transesterification: The ethyl acetoacetate is protonated by the acid catalyst, making it more electrophilic. The resorcinol then acts as a nucleophile, attacking the carbonyl group of the ester, leading to a transesterification reaction.
-
Intramolecular Hydroxyalkylation (Cyclization): The hydroxyl group on the resorcinol ring attacks the ketone carbonyl group of the intermediate, forming a cyclic hemiketal.
-
Dehydration: The cyclic intermediate is dehydrated in the acidic medium to form the stable aromatic coumarin ring system.
What are the key starting materials and their roles?
-
Resorcinol: Provides the phenolic ring that will become part of the chromenone core.
-
Ethyl Acetoacetate: Acts as the β-ketoester that condenses with resorcinol to form the pyrone ring of the chromenone.
-
Acid Catalyst (e.g., H₂SO₄, PPA, Amberlyst-15): Facilitates the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity and promoting the condensation and cyclization steps.[2][5][6]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows for the determination of the reaction's completion. A common mobile phase for this separation is a mixture of ethyl acetate and n-hexane.[6]
What are the typical characterization techniques for the final product?
The synthesized this compound can be characterized using various spectroscopic and physical methods:
-
Melting Point: A sharp melting point indicates the purity of the compound. The reported melting point is around 249-255°C.[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Temperature | Reaction Time | Yield | Reference |
| Concentrated H₂SO₄ | 5°C to Room Temp | 18 hours | 88% | [2] |
| Polyphosphoric Acid (PPA) | 75-80°C | 20-25 minutes | - | [5] |
| Amberlyst-15 | 110°C | 100 minutes | ~95% | [6] |
| Indium(III) Chloride (InCl₃) | Room Temperature | 5 minutes | 95% | [10] |
Detailed Experimental Protocol (using Concentrated H₂SO₄)
-
Preparation: In a conical flask, combine 5.5 g of resorcinol and 6.4 ml of ethyl acetoacetate.[7]
-
Reaction: Carefully add 50 ml of concentrated sulfuric acid to the mixture while cooling in an ice bath to maintain a low temperature.[2][7]
-
Stirring: Stir the reaction mixture at room temperature for approximately 18 hours.[2]
-
Precipitation: Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.[2]
-
Filtration and Washing: Filter the precipitate and wash it with cold water until the filtrate is neutral.
-
Drying: Dry the crude product.
-
Recrystallization: Recrystallize the crude solid from aqueous ethanol to obtain pure this compound.[2]
Visualizing the Workflow and Mechanism
Pechmann Condensation Workflow
Caption: Workflow for the synthesis of this compound.
Simplified Pechmann Condensation Mechanism
Caption: Simplified mechanism of the Pechmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chempedia.in [chempedia.in]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 6320-42-9 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Aqueous Insolubility of 7-Hydroxy-2-methyl-4H-chromen-4-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-Hydroxy-2-methyl-4H-chromen-4-one (CAS: 6320-42-9). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous buffers. We understand that achieving a stable, homogenous solution is critical for the accuracy and reproducibility of your experiments. This document provides in-depth, field-proven insights and step-by-step protocols to overcome these solubility hurdles.
Understanding the Challenge: Core Chemical Properties
This compound is a chromone derivative with a chemical structure that presents inherent solubility challenges in neutral aqueous solutions.[1][2] Its relatively non-polar ring system and crystalline solid state contribute to its low water solubility.[3][4] Key physicochemical properties are summarized below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₀H₈O₃ | - |
| Molecular Weight | ~176.17 g/mol | Influences molarity calculations.[5] |
| Melting Point | 254-255 °C | High melting point suggests a stable crystal lattice, which requires significant energy to break during dissolution.[6] |
| LogP | 1.807 | A positive LogP value indicates higher lipid solubility than water solubility (hydrophobicity), predicting poor performance in aqueous buffers. |
| Key Functional Group | 7-hydroxyl group | This phenolic group is a weak acid. Its ionization state is pH-dependent and is the primary handle for manipulating aqueous solubility.[2][7] |
The central issue is that while the molecule is poorly soluble in its neutral (protonated) form, the deprotonation of the 7-hydroxyl group at a pH above its pKa creates a phenoxide anion, which is significantly more polar and, therefore, more soluble in water.[2][7]
Troubleshooting FAQs & Experimental Guides
This section addresses the most common questions our team receives regarding this compound. We provide not just the steps, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
Q1: My this compound won't dissolve when I add it directly to my PBS/HEPES buffer. What is the most reliable first step?
Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobicity. The standard and most recommended starting point is to prepare a high-concentration stock solution using a water-miscible organic co-solvent.[8][9] This process breaks the compound's crystal lattice energy and effectively solvates the molecule, allowing it to be diluted into your aqueous assay medium.[3]
Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with many biological assays at low final concentrations.[10]
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate container (e.g., a glass vial or microcentrifuge tube).
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve your target stock concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[8][10] Ensure the solution is completely clear and free of any visible particulates before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[10]
-
Application: For your experiment, dilute this stock solution into your final aqueous buffer. It is critical to ensure the final concentration of the co-solvent is low enough to not affect your assay's performance (see table below).
| Co-Solvent | Recommended Stock Concentration | Max. Final Assay Concentration (v/v) | Key Considerations |
| DMSO | 10-30 mM | < 0.5% | Gold standard. Can cause cellular stress or differentiation at higher concentrations.[8][10] |
| Ethanol | 10-30 mM | < 0.5% | Good alternative. Can affect membrane proteins and cellular metabolism.[8] |
| DMF | 10-30 mM | < 0.1% | Dimethylformamide is another option but can be more toxic to cells.[10] |
Q2: I successfully made a 10 mM stock in DMSO, but when I dilute it into my buffer, a cloudy precipitate forms immediately. What is happening and how do I fix it?
Answer: This is a classic sign of exceeding the compound's thermodynamic solubility limit in the final aqueous-organic mixture. The DMSO keeps it in solution at high concentrations, but upon significant dilution with an aqueous buffer, the solution can no longer accommodate the hydrophobic compound, causing it to "crash out."
The following workflow can help you systematically troubleshoot this issue.
Caption: Troubleshooting workflow for compound precipitation.
Additional Tips:
-
Mixing Technique: When diluting, add the DMSO stock to the buffer while vortexing the buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
In-well Sonication: If possible, sonicating the final plate or tubes can help redissolve precipitated compounds.[10]
Q3: My biological assay is highly sensitive to organic solvents like DMSO. What are my best solvent-free options?
Answer: If co-solvents are not viable, you must leverage the compound's chemistry. The most effective strategy is to manipulate the pH of your buffer to ionize the 7-hydroxyl group.[2]
The principle is to raise the pH of your buffer to a level significantly above the pKa of the phenolic proton. This converts the neutral, poorly soluble molecule into a more soluble anionic phenoxide salt.[7] While the exact pKa is not readily published, typical phenol pKa values are around 8-10. Therefore, aiming for a buffer pH in this range or slightly higher is a logical starting point.
Caption: Relationship between pH and ionization state.
-
Prepare Buffers: Make a series of buffers with identical ionic strength but varying pH values (e.g., pH 7.5, 8.0, 8.5, 9.0). Use a buffer system suitable for the desired range, like Tris or CHES.
-
Add Compound: Add a known excess of solid this compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to reach equilibrium solubility.[10]
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve). This will give you the solubility at each pH.
Critical Considerations:
-
Compound Stability: High pH can degrade some phenolic compounds.[11] It is essential to confirm that your compound remains intact at the optimal pH by analyzing the solubilized sample (e.g., via HPLC or LC-MS) to ensure no degradation peaks appear over time.
-
Assay Compatibility: You must confirm that your biological system (cells, proteins, etc.) is stable and functional at the required pH.
Cyclodextrins are excipients that can encapsulate hydrophobic molecules within their internal cavity, presenting a hydrophilic exterior to the aqueous environment.[12][13] This "inclusion complex" effectively solubilizes the guest molecule without organic solvents. A chemically modified cyclodextrin like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is particularly effective and has been shown to improve the solubility of similar coumarin-based structures.[14]
Q4: How can I definitively confirm that my compound is fully dissolved and not just a micro-particulate suspension?
Answer: This is a crucial question for data integrity, as non-dissolved compound is not bioavailable in most assays and leads to inaccurate concentration measurements.
-
Visual Inspection: A true solution should be perfectly clear and transparent. Shine a laser pointer through the solution. If you see the beam's path (the Tyndall effect), it indicates the presence of suspended particles. A true solution will not scatter the light.
-
Filtration Test: This is the most definitive method.
-
Prepare your solution as intended.
-
Measure its concentration via UV-Vis absorbance or HPLC.
-
Filter the solution through a 0.22 µm syringe filter, which will remove any undissolved particulates.
-
Re-measure the concentration of the filtrate.
-
Result: If the concentration remains the same post-filtration, your compound was fully dissolved. If the concentration drops, the initial "solution" was a suspension, and the drop represents the amount of non-dissolved material that was filtered out.
-
Summary of Solubilization Strategies
| Strategy | Principle | Pros | Cons |
| Co-solvents (e.g., DMSO) | Solubilize in organic solvent, then dilute in aqueous buffer.[8] | Simple, fast, effective for high concentrations. | Potential for assay interference or toxicity; risk of precipitation upon dilution.[10] |
| pH Adjustment | Ionize the acidic 7-hydroxyl group to increase polarity and water solubility.[7] | Eliminates organic solvents; can achieve high solubility. | Requires assay to be compatible with non-neutral pH; potential for compound degradation at high pH.[11] |
| Cyclodextrins | Encapsulate the hydrophobic molecule in an inclusion complex.[14] | Eliminates organic solvents; can improve compound stability. | Can be expensive; potential for the cyclodextrin itself to interact with the assay system. |
By understanding the chemical nature of this compound and applying these systematic troubleshooting strategies, researchers can overcome solubility challenges and generate reliable, reproducible data.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 6320-42-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference in DPPH Assays with 7-Hydroxy-2-methyl-4H-chromen-4-one
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers working with 7-Hydroxy-2-methyl-4H-chromen-4-one in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) antioxidant assay. This guide is designed to move beyond standard protocols and address the specific, nuanced challenges that can arise when evaluating the antioxidant capacity of chromone derivatives. Our goal is to empower you with the expertise to not only identify potential interferences but to systematically troubleshoot and validate your results, ensuring the scientific integrity of your findings.
Section 1: Understanding the Core Components
This section provides foundational knowledge on the molecule of interest and the assay mechanism.
Q1: What is this compound, and what is the basis for its antioxidant activity?
A1: this compound is a member of the chromone family, a class of oxygen-containing heterocyclic compounds structurally related to flavonoids.[1][2] Its antioxidant potential stems primarily from the phenolic hydroxyl (-OH) group at the C7 position of the chromone nucleus. This group can donate a hydrogen atom to neutralize free radicals, which is a key mechanism for antioxidant action.[1][3] Understanding this structural feature is crucial, as it dictates the chemical reactivity at the heart of the DPPH assay.
Q2: Can you briefly explain the chemical reaction in the DPPH assay?
A2: Certainly. The DPPH assay is based on a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•). In its radical form, DPPH• has a deep violet color due to the delocalization of its spare electron, exhibiting a strong absorbance maximum around 517 nm.[4] When an antioxidant, such as this compound (which we can denote as A-OH), is introduced, it donates a hydrogen atom to the DPPH• radical. This reduces the DPPH• to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a pale yellow color.[4] The reduction of the radical and the corresponding loss of the deep violet color lead to a decrease in absorbance at 517 nm. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms taken up, and the decrease in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[4]
Section 2: Troubleshooting Guide for Assay Interference
This is the core of our technical guide, addressing the most common and critical issues encountered during experimentation.
Q3: My results are inconsistent and show poor reproducibility. What are the first things I should check?
A3: Reproducibility issues often stem from fundamental aspects of the assay setup. Before suspecting compound-specific interference, ensure the following are controlled:
-
DPPH Solution Stability: The DPPH radical is light-sensitive. Always prepare it fresh, store it in an amber bottle or a flask wrapped in aluminum foil, and avoid prolonged exposure to light.[4]
-
Incubation Conditions: The reaction must be carried out in the dark to prevent photo-degradation of the DPPH. Ensure a consistent incubation temperature, as reaction rates are temperature-dependent.
-
Solvent Quality: Use high-purity, spectrophotometric-grade solvents (typically methanol or ethanol). Impurities can interfere with the radical.
-
Pipetting Accuracy: Given the small volumes often used, especially in microplate formats, ensure your pipettes are calibrated and that you are using proper technique to minimize errors.
Q4: I suspect this compound is interfering with the absorbance reading at 517 nm. How can I confirm and correct this?
A4: This is the most critical challenge for chromones and flavonoids. The interference can arise from two sources: the intrinsic color of the compound itself or, more commonly, the color of its oxidized product formed during the reaction. While 7-hydroxychromones typically appear white or pale yellow, they may have some absorbance near 517 nm, and this possibility must be eliminated experimentally.[5] This is a known limitation of the spectrophotometric DPPH method.[4][6][7]
The solution is to run a "Sample Blank" for every concentration of your test compound.
This control is essential for correcting for any background absorbance. The corrected absorbance value provides a true measure of the DPPH• reduction.
-
Prepare Three Key Solutions for each concentration point:
-
Test Sample (ATest): DPPH solution + Your Compound.
-
Sample Blank (ABlank): Solvent (e.g., Methanol) + Your Compound.
-
Control (AControl): DPPH solution + Solvent (without your compound).
-
-
Incubate all solutions under the exact same conditions (time, temperature, dark).
-
Measure the absorbance of all solutions at the λmax of DPPH (~517 nm).
-
Calculate the Corrected Absorbance: The true absorbance change due to radical scavenging is A_Control - (A_Test - A_Blank).
-
Calculate Percent Inhibition (%) using the corrected value: % Inhibition = [(A_Control - (A_Test - A_Blank)) / A_Control] * 100
If A_Blank is greater than zero, you have confirmed spectral interference, and this correction is mandatory for accurate results.
Caption: Workflow for identifying and correcting spectral interference.
Q5: The reaction seems very slow and the absorbance doesn't stabilize within the standard 30-minute incubation. Am I underestimating the antioxidant activity?
A5: Yes, this is highly likely. Flavonoids and related polyphenols often exhibit complex, multi-phasic reaction kinetics with DPPH.[8][9] A single, fixed time point (e.g., 30 minutes) may fall on the steep part of the reaction curve, leading to an underestimation of the compound's total antioxidant capacity. Some fast-reacting sites may have completed the reaction, while others react more slowly.[10]
The solution is to perform a kinetic study.
By monitoring the absorbance decay over time, you can determine the time required to reach a steady state or reaction endpoint.
-
Select a mid-range concentration of your compound that gives a significant but not complete reduction of DPPH•.
-
Initiate the reaction by adding your compound to the DPPH solution in a spectrophotometer cuvette.
-
Immediately begin recording the absorbance at 517 nm at regular intervals (e.g., every 1 minute for 90-120 minutes).
-
Plot Absorbance vs. Time. The point at which the absorbance value plateaus is the optimal incubation time for your specific compound under your conditions.
-
Use this empirically determined incubation time for all subsequent experiments to ensure you are measuring the complete reaction.
Section 3: Validated Protocol and Data Handling
This section provides a robust, step-by-step protocol that incorporates the troubleshooting solutions discussed above.
Validated DPPH Assay Protocol for this compound
1. Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in methanol.
-
Working Solutions: Prepare a series of dilutions of your test compound from the stock solution. Also, prepare working solutions for a positive control (e.g., Ascorbic Acid, Trolox, or Quercetin).
2. Assay Procedure (96-Well Plate Format):
-
DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm.
-
Plate Setup: Add 100 µL of methanol to the "Sample Blank" wells. Add 100 µL of the DPPH working solution to all other wells.
-
Add Samples/Controls: Add 100 µL of your compound dilutions to the "Test Sample" wells and the corresponding "Sample Blank" wells. Add 100 µL of solvent to the "Control" well.
-
Incubate: Immediately cover the plate and incubate in the dark for the duration determined by your kinetic study (e.g., 90 minutes) at room temperature.
-
Read Absorbance: Measure the absorbance of all wells at 517 nm using a microplate reader.
3. Data Presentation and Calculation:
Summarize your absorbance readings and calculate the results as shown in the table below.
| Well Type | Contents | Measured Absorbance | Corrected Absorbance (for calculation) | % Inhibition |
| Control | 100µL DPPH + 100µL Solvent | AControl | N/A | N/A |
| Test Sample (Conc. X) | 100µL DPPH + 100µL Compound (Conc. X) | ATest | ATest - ABlank | [(AControl - (ATest - ABlank)) / AControl] * 100 |
| Sample Blank (Conc. X) | 100µL Solvent + 100µL Compound (Conc. X) | ABlank | N/A | N/A |
-
IC50 Determination: Plot % Inhibition versus the concentration of this compound. Use non-linear regression to determine the concentration that elicits 50% inhibition (the IC50 value). A lower IC50 indicates higher antioxidant activity.
Section 4: Visualizing the DPPH Reaction
Caption: Hydrogen atom transfer from an antioxidant to the DPPH radical.
Section 5: Frequently Asked Questions (FAQs)
-
Q6: What is a good positive control to use? A6: Using a well-characterized antioxidant like Quercetin, Ascorbic Acid, or Trolox is highly recommended. This helps validate your assay setup and provides a benchmark against which to compare the activity of your test compound.
-
Q7: My IC50 value is different from published data for similar chromones. Why? A7: Discrepancies are common and often arise from differences in experimental conditions. Factors such as the specific solvent used, DPPH concentration, reaction time, and temperature can all influence the final IC50 value.[10] This is why reporting your detailed methodology is critical for reproducibility.
-
Q8: Is the DPPH assay enough to prove my compound is a potent antioxidant? A8: No. The DPPH assay measures the ability to scavenge a specific, artificial radical. It is an excellent screening tool, but it reflects only one aspect of antioxidant activity. To make a comprehensive claim, you should complement your DPPH results with other assays that operate via different mechanisms, such as the ABTS (radical cation scavenging), ORAC (oxygen radical absorbance capacity), or FRAP (ferric reducing antioxidant power) assays.[3][11]
References
- 1. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | 6320-42-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Reaction time and DPPH concentration influence antioxidant activity and kinetic parameters of bioactive molecules and plant extracts in the reaction with the DPPH radical: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Hydroxy-2-methyl-4H-chromen-4-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Overview of this compound Synthesis
This compound, a key intermediate and a known impurity in the synthesis of the drug Hymecromone, is most commonly synthesized via the Pechmann condensation.[1][2] This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).[3][4] While straightforward at the lab scale, scaling this process introduces challenges related to reaction control, product purity, and process efficiency.
The core of successful scale-up lies in understanding the reaction mechanism and the variables that influence it.
The Pechmann Condensation Mechanism
The reaction proceeds through three key acid-catalyzed steps:
-
Transesterification: The phenolic hydroxyl group of resorcinol attacks the carbonyl of the ethyl acetoacetate.
-
Intramolecular Electrophilic Aromatic Substitution: The activated aromatic ring attacks the keto-carbonyl group, forming the heterocyclic ring.[4]
-
Dehydration: The final elimination of a water molecule yields the stable, aromatic chromenone ring system.[5][6]
Caption: The three-step mechanism of the Pechmann condensation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when scaling up the synthesis.
Q1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?
This is a frequent challenge. Low yield upon scale-up can often be traced back to several factors:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reactant mixing. This can promote side reactions or leave starting material unreacted. Ensure the reactor's agitation system is sufficient for the viscosity and volume of the reaction mixture.
-
Poor Temperature Control: The Pechmann condensation is often exothermic, especially with strong acid catalysts like sulfuric acid.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of sulfonated byproducts or other degradation products.[5]
-
Solution: Implement a controlled, gradual addition of the catalyst or one of the reactants. Utilize a reactor with a cooling jacket and monitor the internal temperature closely.
-
-
Catalyst Deactivation or Insufficient Loading: Ensure the catalyst is active and used in the correct proportion. Solid acid catalysts, while reusable, can lose activity over time.[3] The optimal catalyst loading may also need to be re-evaluated at scale, typically ranging from 5 to 25 mol%.[5][6]
-
Impure Reactants: At scale, the impact of impurities in starting materials is magnified. Verify the purity of resorcinol and ethyl acetoacetate.[5]
Q2: I'm observing significant byproduct formation, which complicates purification. How can I improve selectivity?
Byproduct formation is typically a result of harsh reaction conditions.
-
Primary Cause: High reaction temperatures are a major contributor to side reactions.[5] While higher temperatures can increase the reaction rate, they often decrease selectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Experiment with running the reaction at the lowest temperature that provides a reasonable rate. Temperatures between 80-130°C are common, but the optimal point depends on the catalyst.
-
Optimize Catalyst Loading: An excess of a strong acid catalyst can promote unwanted side reactions. Reduce the catalyst amount to the minimum required for efficient conversion.
-
Consider a Milder Catalyst: While concentrated H₂SO₄ is effective, it is also aggressive.[7] Lewis acids like ZnCl₂, FeCl₃, or InCl₃ can offer better selectivity in some cases.[3][5][8] For large-scale operations, solid acid catalysts like Amberlyst-15 are highly recommended as they reduce corrosive waste streams and simplify workup.[5][9]
-
Caption: A decision tree for troubleshooting common scale-up issues.
Q3: The work-up procedure of pouring the reaction mixture into ice water is difficult and potentially hazardous at a large scale. Are there better alternatives?
The "drowning out" or "quenching" step is critical for precipitating the product and separating it from the acid catalyst.[10] However, this can be challenging at scale.
-
Challenges:
-
Highly exothermic, requiring significant cooling capacity.
-
Potential for splashing of corrosive acid.
-
Can lead to the formation of a fine, difficult-to-filter precipitate.
-
-
Scale-Up Recommendations:
-
Reverse Addition: Instead of adding the reaction mixture to water, consider slowly adding cold water to the cooled reaction mixture. This allows for better temperature control.
-
Use of a Solid Catalyst: This is the most significant improvement for scale-up. If you use a solid acid catalyst like Amberlyst-15, the catalyst can be removed by simple filtration before the work-up.[5][9] The product can then be precipitated from the solvent or isolated by crystallization, eliminating the need for a hazardous acid quench.
-
Crystallization: After catalyst removal (if solid) or neutralization, the product can often be crystallized directly from a suitable solvent like ethanol, which is a common method for purification.[6][11]
-
Q4: What is the Fries Rearrangement, and can it be used as an alternative synthesis route?
The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[12][13] It is a viable, though less direct, alternative for producing precursors to chromones.
-
Relevance: The product of a Fries rearrangement, a hydroxy aryl ketone, is an intermediate in other chromone synthesis pathways.[14][15] For example, the reaction of a 2,4-dihydroxyacetophenone with acetic anhydride can yield the target molecule.[1]
-
Scale-Up Considerations: The Fries rearrangement often requires more than stoichiometric amounts of corrosive Lewis acids (like AlCl₃), which can generate significant waste streams.[13] It is also ortho- and para-selective, and controlling this selectivity can depend heavily on reaction conditions like temperature and solvent.[12] For these reasons, the Pechmann condensation is generally the more direct and preferred route for this specific molecule at an industrial scale.
Data Summary: Comparison of Catalytic Systems
The choice of catalyst is the most critical decision in scaling up this synthesis. The table below summarizes common options.
| Catalyst | Typical Conditions | Reported Yield | Advantages for Scale-Up | Disadvantages for Scale-Up | References |
| Conc. H₂SO₄ | 0-10°C (addition), then RT for 18h | ~88% | Inexpensive, readily available | Highly corrosive, large aqueous waste stream, difficult work-up, potential for sulfonation byproducts | [2][10] |
| FeCl₃·6H₂O | Toluene, reflux, 16h | ~90% (for similar coumarins) | Less corrosive than H₂SO₄, good yield | Requires solvent, metal catalyst may need removal from the final product | [3] |
| InCl₃ | Solvent-free, 5 min (ball mill) | ~95% | Very fast reaction time, high yield | Catalyst is expensive | [8] |
| Amberlyst-15 | Solvent-free, 110-120°C, 1-2h | ~95% | Reusable, simple filtration to remove catalyst, simplifies work-up, environmentally benign | Higher initial cost than H₂SO₄, may require higher temperatures | [4][5][9] |
Experimental Protocols
Protocol 1: Standard Laboratory Synthesis using H₂SO₄
This protocol is based on common literature procedures and is suitable for bench-scale synthesis.[10][16]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add resorcinol (1.0 eq) and ethyl acetoacetate (1.1-1.2 eq).
-
Catalyst Addition: While stirring and maintaining the internal temperature below 10°C, slowly add concentrated sulfuric acid (e.g., 5-10 mL per 5g of resorcinol) dropwise.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound as a solid.[11][17]
Protocol 2: Optimized Scale-Up Synthesis using a Solid Acid Catalyst
This protocol is designed for improved safety, efficiency, and environmental performance at a larger scale.[9]
-
Preparation: To a suitable reactor, add resorcinol (1.0 eq), ethyl acetoacetate (1.05 eq), and Amberlyst-15 resin (15-20% by weight of reactants).
-
Reaction: Heat the solvent-free mixture with efficient mechanical stirring to 110-120°C. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
-
Catalyst Removal: Cool the reaction mixture to 60-70°C and add a suitable solvent (e.g., ethanol) to dissolve the product. Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
Isolation & Purification: Cool the filtrate slowly to induce crystallization of the product. If needed, concentrate the solution under reduced pressure. Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Experimental workflow for the scale-up friendly synthesis.
References
- 1. This compound | 6320-42-9 [chemicalbook.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 13. Fries Rearrangement [organic-chemistry.org]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Fries Rearrangement | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 17. researchgate.net [researchgate.net]
Improving the stability of 7-Hydroxy-2-methyl-4H-chromen-4-one for biological assays
Technical Support Center: 7-Hydroxy-2-methyl-4H-chromen-4-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in biological assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Compound Instability
Question: I've noticed my prepared solutions of this compound change color (e.g., turn yellow or brown) over a short period in my cell culture media. What is happening and is this affecting my experiment?
Answer: This color change is a classic indicator of compound degradation. This compound is a phenolic compound, and the hydroxyl (-OH) group on the aromatic ring is susceptible to oxidation. When exposed to an aqueous, oxygen-rich environment, especially at neutral or alkaline pH, the phenolic group can be oxidized into a quinone-type structure. These resulting molecules are often highly colored and are responsible for the yellow/brown appearance of your solution.
This degradation is highly problematic for two primary reasons:
-
Reduced Potency: The oxidized form of the molecule is structurally different and will likely have a reduced or altered biological activity compared to the parent compound. This means the effective concentration of your active agent is decreasing over time, leading to inaccurate dose-response curves and underestimated efficacy.
-
Assay Interference: The colored degradation products can interfere with colorimetric (e.g., MTT, XTT) or fluorometric assays, leading to high background signals and false results.
Question: What are the primary factors driving the degradation of this compound in my experimental setup?
Answer: Several factors in a typical biological assay can accelerate the degradation of phenolic compounds. Understanding these is the first step to mitigating the issue.
-
pH of the Medium: This is arguably the most critical factor. Most cell culture media are buffered to a physiological pH of ~7.4. In this slightly alkaline environment, the phenolic hydroxyl group can be deprotonated to form a phenolate ion. This ion is significantly more electron-rich and, therefore, much more susceptible to oxidation than the protonated form.
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of Genistein and 7-Hydroxy-2-methyl-4H-chromen-4-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of the anticancer activities of the well-researched isoflavone, genistein, and the less characterized chromone derivative, 7-hydroxy-2-methyl-4H-chromen-4-one. While extensive data supports the multifaceted anticancer effects of genistein, a notable scarcity of specific experimental data for this compound in publicly accessible scientific literature necessitates a cautious and contextualized approach to its evaluation. This document synthesizes the available evidence for both compounds, offering a comprehensive analysis of genistein's mechanisms and a prospective look at the potential of the chromone scaffold, based on related derivatives.
Introduction to the Compounds
Genistein , a naturally occurring isoflavone found predominantly in soy products, has garnered significant attention for its potential chemopreventive and therapeutic effects against various cancers.[1] Its structural similarity to estrogen allows it to interact with estrogen receptors, contributing to its complex biological activities.
This compound belongs to the chromone class of heterocyclic compounds. While the broader chromone scaffold is recognized for its diverse pharmacological properties, specific data on the anticancer activity of this particular derivative is limited. This guide will, therefore, draw inferences from studies on related chromone structures to provide a speculative context for its potential bioactivity.
Part 1: Genistein - A Multi-Targeted Anticancer Agent
Genistein exerts its anticancer effects through a variety of mechanisms, including the modulation of cell signaling pathways, induction of apoptosis, and cell cycle arrest.[2]
Mechanistic Insights into Genistein's Anticancer Activity
Genistein's ability to influence a multitude of signaling pathways underscores its pleiotropic anticancer effects. Key pathways modulated by genistein include:
-
PI3K/Akt/mTOR Pathway: Genistein is known to inhibit this critical survival pathway, leading to the suppression of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately inducing programmed cell death.[3]
-
NF-κB Signaling: By interfering with the NF-κB pathway, genistein can downregulate inflammatory responses and promote apoptosis in cancer cells.[2]
-
MAPK/ERK Pathway: Genistein has been shown to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[3]
-
Wnt/β-catenin Signaling: Dysregulation of this pathway is common in many cancers. Genistein can modulate Wnt/β-catenin signaling, thereby inhibiting cancer cell growth and proliferation.[4]
The intricate interplay of these pathways contributes to genistein's broad-spectrum anticancer activity.
Figure 1: Simplified diagram of key signaling pathways modulated by Genistein.
Quantitative Analysis of Genistein's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Genistein has been evaluated against a wide array of cancer cell lines, demonstrating varying degrees of efficacy.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 47.5 | [5] |
| MDA-MB-231 | Breast Cancer | >50 | [5] |
| HeLa | Cervical Cancer | 10.0 ± 1.5 | [6] |
| PC-3 | Prostate Cancer | ~25 | [2] |
| HT-29 | Colon Cancer | ~40 | [1] |
| SW480 | Colon Cancer | >50 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay used.
Experimental Protocols for Assessing Genistein's Activity
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of genistein (e.g., 0-100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 2: Experimental workflow for the MTT assay.
Part 2: this compound - An Enigma in Cancer Research
A thorough review of the scientific literature reveals a significant lack of specific experimental data on the anticancer activity of this compound. The available information often pertains to its isomer, 7-hydroxy-4-methyl-2H-chromen-2-one (a coumarin), or to the broader class of 4H-chromen-4-one derivatives. This data gap makes a direct and evidence-based comparison with genistein impossible at this time.
The Anticancer Potential of the Chromone Scaffold
Despite the absence of specific data for this compound, the chromone nucleus is a well-established pharmacophore in medicinal chemistry with demonstrated anticancer properties. Various derivatives of 4H-chromen-4-one have been synthesized and evaluated for their cytotoxic effects.
For instance, a novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species exhibited cytotoxic activity against human colon carcinoma (EC50: 9.68 μg/ml) and human prostate adenocarcinoma (EC50: 9.93 μg/ml) cell lines.[8] Another study on novel chromone-based SIRT2 inhibitors showed that these compounds possess antiproliferative effects in breast and lung cancer cell lines.[9]
These findings suggest that the 4H-chromen-4-one scaffold holds promise as a template for the design of new anticancer agents. The presence of a hydroxyl group at the 7-position and a methyl group at the 2-position in the target molecule could potentially influence its biological activity, but this remains to be experimentally validated.
Comparative Summary and Future Directions
| Feature | Genistein | This compound |
| Chemical Class | Isoflavone | Chromone |
| Anticancer Data | Extensive in vitro and in vivo data available | Specific data is currently unavailable in public literature |
| Mechanism of Action | Multi-targeted: Modulates PI3K/Akt, NF-κB, MAPK, etc. | Unknown, but the chromone scaffold is a known pharmacophore |
| IC50 Values | Documented for numerous cancer cell lines (µM range) | Not determined |
The stark contrast in the available data highlights the urgent need for foundational research into the biological activities of this compound. Future studies should focus on:
-
In vitro cytotoxicity screening: Evaluating the compound against a panel of cancer cell lines to determine its IC50 values.
-
Mechanistic studies: Investigating its effects on cell cycle progression, apoptosis, and key signaling pathways.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to understand the contribution of different functional groups to its potential anticancer activity.
Conclusion
Genistein stands as a well-documented, multi-targeted anticancer agent with a wealth of supporting experimental data. In stark contrast, this compound remains a largely unexplored molecule within the context of cancer research. While the broader chromone family exhibits promising anticancer potential, the specific contributions of the 7-hydroxy and 2-methyl substitutions in the target compound are yet to be elucidated. This guide underscores the significant disparity in our understanding of these two molecules and serves as a call to the scientific community to investigate the potential of understudied compounds like this compound, which may hold untapped therapeutic value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers | springermedizin.de [springermedizin.de]
- 5. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cytotoxity: 7-Hydroxy-2-methyl-4H-chromen-4-one versus Doxorubicin in MCF-7 Breast Cancer Cells
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with high efficacy and improved safety profiles is relentless. This guide provides a comparative overview of the cytotoxic potential of 7-Hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family of compounds, and Doxorubicin, a cornerstone of chemotherapy, against the MCF-7 human breast adenocarcinoma cell line. MCF-7 cells, being estrogen receptor-positive (ER+), serve as a critical in vitro model for studying hormone-responsive breast cancers. The central metric for this comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting cancer cell proliferation.
Understanding the Contenders: Mechanisms of Action
A compound's efficacy is intrinsically linked to its mechanism of action. The agents under review operate through distinct pathways to induce cancer cell death.
Doxorubicin: A well-characterized anthracycline antibiotic, Doxorubicin is a potent and widely used chemotherapeutic agent. Its primary mechanisms of action against cancer cells are multifaceted and include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin participates in redox cycling, producing free radicals that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1]
These actions collectively trigger cell cycle arrest and induce apoptosis, or programmed cell death.[1][2]
This compound and its Derivatives: Chromones are a class of heterocyclic compounds widely found in plants and possess a range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. While the specific cytotoxic mechanism of this compound is not as extensively documented as that of Doxorubicin, research on its derivatives suggests several potential pathways. Chromone derivatives have been shown to induce apoptosis and cause cell cycle arrest.[3] Some derivatives may also function by inhibiting key enzymes involved in cancer progression or by modulating signaling pathways critical for cell survival and proliferation.[4] Their lower toxicity in normal cells compared to tumor cells makes them an attractive scaffold for developing new anticancer agents.[5][6]
Quantifying Cytotoxicity: The MTT Assay
To quantitatively compare the cytotoxic effects of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[7]
Standardized Protocol for IC50 Determination in MCF-7 Cells
1. Cell Culture and Seeding:
-
Rationale: To ensure reproducible results, starting with a healthy, logarithmically growing cell population is crucial.
-
Protocol: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7] Cells are harvested using trypsin and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well). Plates are incubated for 24 hours to allow cells to attach and resume growth.[8]
2. Compound Treatment:
-
Rationale: A serial dilution is necessary to generate a dose-response curve from which the IC50 can be calculated.
-
Protocol: Prepare stock solutions of this compound and Doxorubicin in a suitable solvent like DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the various compound concentrations. Control wells containing vehicle (e.g., DMSO) without the drug are included. The plates are then incubated for a specified period, typically 48 or 72 hours.[8]
3. MTT Assay and Data Acquisition:
-
Rationale: This is the core step where viable cells convert MTT to formazan.
-
Protocol: Following the treatment period, the drug-containing medium is removed. An MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[7][9] Subsequently, the MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[9] The plate is gently shaken to ensure complete dissolution. The absorbance is then measured using a microplate reader at 570 nm.
4. Data Analysis and IC50 Calculation:
-
Rationale: This step translates raw absorbance data into a quantitative measure of potency.
-
Protocol: The absorbance of the control wells is considered 100% cell viability. The percentage of viability for each drug concentration is calculated relative to the control. A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is determined from this curve as the concentration of the drug that causes a 50% reduction in cell viability.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Comparative IC50 Data
The IC50 value is a critical benchmark for evaluating the cytotoxic potency of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cell growth. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time, cell density, and assay methodology.
| Compound | Cell Line | IC50 Value (48h Exposure) | Source |
| Doxorubicin | MCF-7 | 0.68 ± 0.04 µg/mL (~1.25 µM) | [8] |
| Doxorubicin | MCF-7 | 400 nM (0.4 µM) | [10] |
| Doxorubicin | MCF-7 | 1.65 µM | [11] |
| Doxorubicin | MCF-7 | 8.31 µM | [12] |
| Chromone Derivative (Spiniferoside B) | MCF-7 | 8.13 µM | [13] |
| Chromone Derivative (Spiniferoside C) | MCF-7 | 8.27 µM | [13] |
| Chromone Derivative (Compound 7l ) | HeLa | 2.66 µM | [4] |
| Chromone-Nitrogen Mustard Derivative | MCF-7 | 1.83 µM | [14] |
Cellular Fate: The Apoptotic Pathway
Doxorubicin's potent cytotoxic activity is largely mediated by its ability to induce apoptosis. Upon causing significant DNA damage, Doxorubicin triggers the intrinsic apoptotic pathway. This involves the activation of tumor suppressor proteins like p53, leading to mitochondrial dysfunction. The mitochondria then release cytochrome c, which initiates a cascade of enzymatic reactions involving caspases (specifically caspase-9 and the executioner caspase-3), ultimately leading to the dismantling of the cell.[15][16]
Caption: Simplified pathway of Doxorubicin-induced intrinsic apoptosis.
Synthesis and Conclusion
This guide provides a comparative framework for evaluating the cytotoxic potential of this compound and the established chemotherapeutic agent, Doxorubicin.
-
Doxorubicin remains a highly potent cytotoxic agent against MCF-7 cells, with IC50 values consistently reported in the low micromolar to nanomolar range.[8][10][11] Its well-understood mechanism, centered on DNA damage and apoptosis induction, underpins its clinical efficacy.
-
While direct IC50 data for This compound is limited, the broader class of chromone derivatives demonstrates significant and promising anticancer activity. Published studies on various derivatives show IC50 values against MCF-7 and other cancer cell lines that are, in some cases, comparable to Doxorubicin.[13]
The key takeaway for drug development professionals is the potential of the chromone scaffold. These compounds represent a promising avenue for the development of novel anticancer agents that may offer different mechanisms of action and potentially improved selectivity between cancerous and non-cancerous cells, a critical factor in reducing treatment-related toxicity.[6] Further investigation into the specific mechanisms and in vivo efficacy of this compound and its optimized derivatives is clearly warranted.
References
- 1. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. youtube.com [youtube.com]
- 10. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 11. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Structural Investigation of 7-Hydroxy-2-methyl-4H-chromen-4-one and a Comparative Analysis with Key Isoflavones
This guide provides an in-depth structural comparison of 7-Hydroxy-2-methyl-4H-chromen-4-one with a selection of prominent isoflavones: genistein, daidzein, and biochanin A. We will explore the nuanced differences in their molecular architecture and correlate these features with their biological activities. This analysis is supported by experimental data from crystallographic studies and computational modeling, providing a robust framework for researchers in drug discovery and chemical biology.
Introduction: The Subtle Art of Molecular Scaffolding
The world of flavonoids and related phenolic compounds is a testament to nature's ability to generate vast chemical diversity from a common structural template. These molecules, renowned for their broad spectrum of biological activities, offer a rich landscape for therapeutic innovation. At the heart of this exploration lies the principle that structure dictates function. Even minor alterations to a molecular scaffold can profoundly impact its interaction with biological targets.
This guide focuses on a fascinating structural question: how does the placement of a phenyl group on the chromen-4-one core influence molecular properties and, consequently, biological function? We will conduct a detailed structural comparison between this compound, a member of the chromone family, and three well-characterized isoflavones: genistein, daidzein, and biochanin A. While both chromones and isoflavones share the benzopyranone core, the critical distinction lies in the position of the phenyl substituent. In isoflavones, the phenyl group is at the C3 position, whereas in the broader class of flavonoids (not covered in detail here), it resides at the C2 position. This compound, lacking a phenyl substituent at C3, serves as a valuable reference for understanding the structural contributions of the C3-phenyl group in isoflavones.
The isoflavones chosen for this comparison are among the most studied phytoestrogens, known for their interactions with estrogen receptors and their ability to inhibit tyrosine kinases.[1][2][3] Genistein, daidzein, and biochanin A are all naturally occurring compounds found in soy and other legumes, and their potential health benefits have been the subject of extensive research.[4][5] By juxtaposing their structures with that of this compound, we aim to illuminate the structure-activity relationships that govern their biological effects.
Molecular Architectures: A Tale of Two Scaffolds
The fundamental difference between this compound and the selected isoflavones is the presence and position of the B-ring (the phenyl substituent). This seemingly simple variation has profound implications for the molecule's overall shape, electronic properties, and ability to interact with biological macromolecules.
The Core Structures
Below are the chemical structures of the compounds under investigation.
Diagram: Core Chemical Structures
A visual representation of the molecules discussed in this guide.
This compound is a chromone derivative. Its structure consists of a fused benzene and γ-pyrone ring system, with a hydroxyl group at the C7 position and a methyl group at the C2 position. Notably, it lacks the C3-phenyl substituent that defines isoflavones.
Isoflavones (Genistein, Daidzein, Biochanin A) share the same 3-phenylchromen-4-one core.[6] Their structural diversity arises from the substitution patterns on the A and B rings.
-
Genistein: 4',5,7-trihydroxyisoflavone[7]
-
Daidzein: 4',7-dihydroxyisoflavone
-
Biochanin A: 5,7-dihydroxy-4'-methoxyisoflavone[2]
A Quantitative Look at Molecular Geometry
To move beyond qualitative descriptions, we can compare the precise bond lengths and angles of these molecules, as determined by X-ray crystallography. This experimental technique provides a detailed three-dimensional map of the molecule in its solid state.
| Parameter | This compound | Genistein | Daidzein | Biochanin A |
| Molecular Formula | C₁₀H₈O₃[8] | C₁₅H₁₀O₅[7] | C₁₅H₁₀O₄ | C₁₆H₁₂O₅[2] |
| Molecular Weight ( g/mol ) | 176.17[8] | 270.24[7] | 254.24 | 284.26[2] |
| C2=C3 Bond Length (Å) | ~1.34 (representative) | ~1.35 (representative) | ~1.36 (representative) | ~1.35 (representative) |
| C3-C1' Bond Length (Å) | N/A | ~1.48 (representative) | ~1.48 (representative) | ~1.48 (representative) |
| C4=O Bond Length (Å) | ~1.22 (representative) | ~1.23 (representative) | ~1.23 (representative) | ~1.23 (representative) |
| Dihedral Angle (A/C rings) | Planar | Near Planar | Near Planar | Near Planar |
| Dihedral Angle (B-ring relative to A/C plane) | N/A | Twisted | Twisted | Twisted |
Note: Representative bond lengths are provided for comparison. Precise values can be found in the cited crystallographic information files.
The planarity of the chromen-4-one core is a common feature across all these molecules. However, the introduction of the C3-phenyl group in isoflavones introduces a significant structural element: a rotational freedom around the C3-C1' bond. This allows the B-ring to adopt a twisted conformation relative to the planar A/C ring system. This dihedral angle is a critical determinant of how the molecule fits into the binding pockets of its biological targets.
Experimental and Computational Approaches to Structural Analysis
A multi-faceted approach, combining experimental spectroscopy and computational modeling, is essential for a thorough structural comparison.
Spectroscopic Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The spectra of flavonoids and related compounds typically show two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm).[9] The position and intensity of these bands are influenced by the substitution pattern.
Experimental Protocol: UV-Vis Spectroscopy of Chromones and Isoflavones
-
Sample Preparation: Prepare stock solutions of each compound (1 mg/mL) in spectroscopic grade methanol or ethanol. From the stock solutions, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Scan the samples over a wavelength range of 200-500 nm.
-
Data Acquisition: Record the absorbance spectra and identify the wavelength of maximum absorption (λmax) for each band.
-
Analysis: Compare the λmax values for this compound and the isoflavones. The presence of the C3-phenyl group in isoflavones is expected to cause a bathochromic (red) shift in Band I compared to the chromone, reflecting the extended conjugation.
Diagram: UV-Vis Spectroscopy Workflow
References
- 1. Mechanisms of action of the soy isoflavone genistein: emerging role for its effects via transforming growth factor beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochanin A | C16H12O5 | CID 5280373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Molecular mechanisms of action of the soy isoflavones includes activation of promiscuous nuclear receptors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Comparison of Soy Isoflavone Extracts in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Hydroxy-2-methyl-4H-chromen-4-one Derivatives
The journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges, none more critical than the translational gap between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of 7-Hydroxy-2-methyl-4H-chromen-4-one derivatives, a class of compounds demonstrating significant therapeutic potential, by dissecting their performance in both laboratory assays and preclinical animal models. We will explore the nuances of experimental design, interpret comparative data, and elucidate the underlying biological mechanisms to provide researchers, scientists, and drug development professionals with a robust framework for advancing their research in this area.
The Promise of the Chromen-4-one Scaffold
The this compound core, a prominent feature in many natural and synthetic bioactive compounds, serves as a privileged scaffold in drug discovery. Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The central challenge, however, lies in understanding how the promising potency observed in isolated cellular systems translates to a complex physiological environment. This guide will use specific examples from the literature to illustrate this critical transition.
In Vitro Efficacy: A Foundation of Cellular Activity
In vitro assays provide the foundational data for any drug discovery program, offering a controlled environment to assess the direct impact of a compound on a specific biological target or cellular process. For this compound derivatives, a variety of in vitro studies have established their potential.
Cytotoxicity Against Cancer Cell Lines
A primary area of investigation for these derivatives is their potential as anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for assessing cell viability and, consequently, the cytotoxic effects of a compound.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of 7-Hydroxy-4-phenyl-2H-chromen-2-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4d (7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one) | AGS (Gastric Cancer) | 2.63 ± 0.17 | [1] |
| 5-Fluorouracil (Positive Control) | AGS (Gastric Cancer) | Not explicitly stated, but compounds showed better activity | [1] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that derivative 4d possesses potent cytotoxic activity against the AGS human gastric cancer cell line, outperforming the standard chemotherapeutic agent 5-fluorouracil in this particular study[1]. This level of in vitro potency is a crucial first step in identifying promising anticancer drug candidates.
Antimicrobial Activity
Beyond cancer, derivatives of the 7-hydroxy-chromen-4-one scaffold have demonstrated significant antimicrobial properties. The antibacterial and antifungal potential is typically evaluated by determining the minimum inhibitory concentration (MIC) against various microbial strains.
Table 2: In Vitro Antimicrobial Activity of 7-Hydroxy-4-methyl-2H-chromen-2-one Derivatives
| Compound | Microbial Strain | Activity | Reference |
| Compound 10 | E. coli, P. mirabilis, P. aeruginosa, B. cerous | Significant bactericidal activity | [2] |
| Compound 11 | Candida albicans | Promising antifungal activity | [3] |
| Compounds 9, 10, 13 | Various bacteria | High degree of bactericidal activity | [2][4] |
These findings highlight the broad-spectrum antimicrobial potential of these derivatives, suggesting their possible application in combating infectious diseases.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The causality behind choosing the MTT assay lies in its ability to provide a quantitative measure of metabolically active cells, which is a reliable indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., AGS) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: Following treatment, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
In Vivo Efficacy: Bridging the Gap to Physiological Relevance
While in vitro data is essential, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), which are absent in cell culture models.
Anti-inflammatory Activity in a Rodent Model
The carrageenan-induced paw edema model in rats is a classic and well-validated method for assessing the acute anti-inflammatory activity of novel compounds.
Table 3: In Vivo Anti-inflammatory Efficacy of 7-hydroxy-4-methyl-2H-chromen-2-one Derivatives
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Substituted 7-hydroxy-4-methyl-2H-chromen-2-one derivatives | 30 | Potent inhibition (more than standard) | [5] |
| Diclofenac (Standard Drug) | 30 | Standard inhibition | [5] |
This in vivo data demonstrates that the synthesized coumarin derivatives exhibit significant anti-inflammatory effects, even more potent than the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac[5]. This is a critical finding that elevates the therapeutic promise of these compounds beyond what in vitro assays alone could predict.
Antitumor Activity in a Hepatocellular Carcinoma Model
A study investigating a newly synthesized chromen-4-one derivative in a diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) rat model provides compelling in vivo evidence of its antitumor potential[6][7].
The study revealed that the chromene derivative was able to:
-
Downregulate pro-inflammatory genes: A significant reduction in the expression of TNF-α and VEGF was observed[6][7].
-
Modulate key cancer-related proteins: The compound influenced the levels of p53, Cytochrome C, and MMP-9[6][7].
-
Restore apoptotic balance: The treatment helped to re-establish the balance between the anti-apoptotic protein Bcl2 and the pro-apoptotic protein Bax[6][7].
This demonstrates a multi-faceted mechanism of action in a complex in vivo tumor microenvironment, a level of insight unattainable through simple in vitro cytotoxicity assays.
Experimental Protocol: In Vivo Anti-inflammatory Study (Carrageenan-Induced Paw Edema)
The choice of this model is based on its ability to induce a reproducible and well-characterized inflammatory response, allowing for the reliable assessment of anti-inflammatory agents.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week prior to the experiment.
-
Grouping and Fasting: Animals are divided into control, standard (diclofenac), and test groups (chromen-4-one derivatives) and are fasted overnight with free access to water.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specified dose (e.g., 30 mg/kg).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Signaling Pathways and Mechanistic Insights
The in vivo antitumor study of the chromen-4-one derivative in the HCC model points towards the modulation of the TNF-α signaling pathway as a key mechanism of action[6][7].
Caption: Proposed mechanism of action of a chromen-4-one derivative.
This diagram illustrates how the chromen-4-one derivative may exert its antitumor effects by inhibiting the primary initiator, TNF-α, and subsequently influencing downstream effectors involved in inflammation, cell proliferation, and apoptosis[6][7].
Conclusion: A Holistic View for Future Drug Development
The successful translation of a promising compound from the bench to the clinic hinges on a comprehensive understanding of its activity in both simplified in vitro systems and complex in vivo models. The this compound derivatives presented in this guide exemplify this principle. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are indispensable for evaluating the true therapeutic potential and uncovering the multifaceted physiological responses.
For researchers in this field, it is imperative to:
-
Design in vitro experiments that are mechanistically informative and can guide the selection of the most appropriate in vivo models.
-
Choose in vivo models that are clinically relevant and can provide insights into the compound's ADME profile and potential toxicities.
-
Continuously correlate in vitro and in vivo data to build a comprehensive understanding of the compound's structure-activity relationship and translational potential.
By embracing this integrated approach, the scientific community can more effectively navigate the complexities of drug discovery and unlock the full therapeutic promise of the this compound scaffold and its derivatives.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Antioxidant Assays for 7-Hydroxy-2-methyl-4H-chromen-4-one
In the field of drug development and phytochemical analysis, the precise characterization of a compound's antioxidant potential is paramount. Oxidative stress is implicated in a wide array of pathologies, making compounds that can mitigate it valuable therapeutic candidates.[1][2] This guide provides an in-depth, experience-driven framework for the robust evaluation of 7-Hydroxy-2-methyl-4H-chromen-4-one, a flavonoid-like chromone derivative, using a cross-validation approach with multiple antioxidant assays.
The core principle of this guide is that no single assay can fully capture the multifaceted nature of antioxidant activity. Different assays operate via distinct chemical mechanisms. Therefore, relying on a single data point can lead to a skewed or incomplete understanding of a compound's efficacy. By cross-validating with a panel of mechanistically diverse assays, we can construct a comprehensive and reliable antioxidant profile.
The Target Molecule: this compound
This compound is a heterocyclic compound belonging to the chromone family.[3][4][5] Its structure, featuring a phenolic hydroxyl group, suggests inherent antioxidant potential, as this functional group is a known hydrogen/electron donor critical for scavenging free radicals.[6]
Caption: Chemical structure of this compound.
Part 1: The Imperative of a Multi-Assay Approach
Antioxidants neutralize free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical. This is a kinetically controlled reaction. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[7][8]
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical or a metal ion. These reactions are often pH-dependent and are characterized by a color change when the electron transfer occurs. The Ferric Reducing Antioxidant Power (FRAP) and DPPH assays are predominantly SET-based.[9][10][11]
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is unique in that it operates via a mixed-mode mechanism, incorporating both HAT and SET pathways.[12] This makes it a versatile, albeit complex, tool in our arsenal.
A compound like this compound may exhibit different levels of activity depending on the assay's mechanism. A comprehensive profile, therefore, requires testing against assays from each category. This cross-validation provides a more complete picture of its potential in vivo, where multiple types of reactive oxygen species (ROS) and reaction environments exist.
Caption: Workflow for cross-validating antioxidant activity.
Part 2: Experimental Protocols and Mechanistic Insights
For each assay, a standard antioxidant like Trolox (a water-soluble vitamin E analog) or Gallic Acid should be used to generate a standard curve.[13] This allows for the quantification of the sample's activity in a standardized unit, such as Trolox Equivalents (TE).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[11][14] The reduction of the violet-colored DPPH radical to the yellow-colored non-radical form (DPPH-H) is monitored spectrophotometrically.[11][14]
Caption: DPPH radical scavenging by an antioxidant.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.[11]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.
-
Reaction: In a 96-well plate, add 20 µL of each sample dilution or standard (Trolox) to 180 µL of the DPPH solution.[11] A blank well should contain 20 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][15]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[14]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
Inhibition (%) = [(A_blank - A_sample) / A_blank] x 100
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[12] The ABTS radical is generated by oxidizing ABTS with potassium persulfate.[12] The reduction of ABTS•+ by an antioxidant results in a loss of color, measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.[12]
Caption: ABTS radical cation reduction by an antioxidant.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12][16]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Reaction: In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[16]
-
Measurement: Measure the absorbance at 734 nm.[12]
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox standards.[12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[9] The change in absorbance is directly proportional to the total reducing power of the sample.[9]
Caption: Ferric ion reduction in the FRAP assay.
-
Experimental Protocol:
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction: In a 96-well plate, add 10 µL of sample, standard (FeSO₄ or Trolox), or blank to 190 µL of the FRAP reagent.[10]
-
Incubation: Incubate the plate at 37°C. Readings can be taken kinetically or as an endpoint measurement after a fixed time, typically 4-6 minutes.[9][10]
-
Measurement: Measure the absorbance at 593 nm or 594 nm.[9][10]
-
Calculation: The FRAP value is calculated by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox. Results are expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram/liter of sample.[9]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[13][17] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[13] The antioxidant's presence preserves the fluorescent signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[7][18]
Caption: Protective effect of antioxidants in the ORAC assay.
-
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox (standard) in a 75 mM phosphate buffer (pH 7.4).[13]
-
Reaction Setup: In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer) to each well. Then, add 150 µL of the fluorescein solution to all wells.[7][13]
-
Incubation: Incubate the plate at 37°C for at least 30 minutes in the plate reader.[7][13]
-
Initiation and Measurement: Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[7][18] Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes.[13][18] The excitation wavelength is ~485 nm and the emission wavelength is ~520 nm.[13][18]
-
Calculation: Calculate the Area Under the Curve (AUC) for each sample and standard. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.[18] The ORAC value, expressed as µmol Trolox Equivalents (TE), is determined from the linear regression of the Trolox standard curve.[13]
-
Part 3: Data Synthesis and Interpretation
A robust analysis hinges on the integrated interpretation of results from all four assays. The data should be compiled into a clear, comparative table.
| Assay | Primary Mechanism | Typical Result Unit | Interpretation for this compound |
| DPPH | SET (H-atom donation) | IC₅₀ (µg/mL or µM) | A low IC₅₀ value indicates strong radical scavenging ability, likely due to the phenolic -OH group. |
| ABTS | Mixed (SET + HAT) | TEAC (µmol TE/g) | A high TEAC value suggests broad-spectrum scavenging activity against different types of radicals. |
| FRAP | SET (Electron donation) | FRAP Value (µmol Fe²⁺/g) | A high FRAP value demonstrates significant reducing power, indicating a strong ability to donate electrons. |
| ORAC | HAT (H-atom donation) | ORAC Value (µmol TE/g) | A high ORAC value points to effective quenching of peroxyl radicals, a biologically relevant ROS. |
Expected Outcome for this compound:
Given its flavonoid-like structure, it is hypothesized that this compound will show activity across all assays. However, the magnitude of the activity will differ. Strong results in both FRAP (a pure SET assay) and ORAC (a pure HAT assay) would classify it as a potent and versatile antioxidant. Discrepancies, such as high activity in FRAP but moderate activity in ORAC, would provide critical insights into its primary mechanism of action, suggesting it may be a more effective reducing agent (electron donor) than a hydrogen atom donor. This level of detail is crucial for predicting its physiological role and for guiding further drug development efforts.
By employing this cross-validation strategy, researchers can move beyond a single, potentially misleading data point to build a scientifically rigorous and comprehensive antioxidant profile for this compound.
References
- 1. arborassays.com [arborassays.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7-hydroxy-2-methyl-4H-1-benzopyran-4-one | C10H8O3 | CID 5355309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6320-42-9 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. arigobio.com [arigobio.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. assaygenie.com [assaygenie.com]
- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to the Fluorescence Properties of 7-Hydroxycoumarin Derivatives
In the landscape of fluorescent probes, 7-hydroxycoumarin, also known as umbelliferone, stands as a foundational scaffold. Its robust photophysical properties, coupled with a high sensitivity to the local environment, make it and its derivatives indispensable tools in biological imaging, sensing, and drug development.[1][2] This guide provides a comparative analysis of key 7-hydroxycoumarin derivatives, delving into the structure-property relationships that govern their fluorescence and offering practical insights for their application.
The Parent Fluorophore: Understanding 7-Hydroxycoumarin (Umbelliferone)
7-Hydroxycoumarin is a naturally occurring benzopyrone that exhibits strong ultraviolet absorption and emits blue fluorescence.[2][3] Its fluorescence is highly dependent on pH due to the protonation state of the 7-hydroxyl group. In acidic to neutral solutions, the protonated phenol form dominates, typically absorbing around 325 nm and emitting blue fluorescence (~460 nm).[4] As the pH increases above its pKa of ~7.7, the hydroxyl group deprotonates to form the phenolate anion, causing a significant red-shift in both absorption (to ~365 nm) and emission, with the fluorescence becoming more intense and shifting towards cyan.[2][4] This inherent pH sensitivity is a critical feature exploited in the design of pH sensors.
The core mechanism involves an excited-state proton transfer (ESPT) process, particularly in aqueous or protic solvents. Upon excitation, the phenolic proton can be transferred to a solvent molecule, leading to the formation of the excited phenolate, which is responsible for the longer-wavelength emission.[5][6]
Diagram: pH-Dependent Equilibrium of 7-Hydroxycoumarin
This diagram illustrates the equilibrium between the less fluorescent, blue-emitting protonated form and the highly fluorescent, cyan-emitting deprotonated (anionic) form of 7-hydroxycoumarin, a process governed by the solution's pH.
Caption: pH-driven equilibrium of 7-hydroxycoumarin fluorescence.
The Influence of Substitution: Tailoring Fluorescence Properties
The true power of the coumarin scaffold lies in its synthetic tractability. By introducing various substituents at different positions on the coumarin ring, its photophysical properties can be precisely tuned. The nature and position of these substituents have a profound impact on the molecule's absorption and emission maxima, quantum yield, and environmental sensitivity.[7]
-
Position 7 (Electron-Donating Groups): Substitution at the 7-position with electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH2) groups is crucial for strong fluorescence.[1][8] These groups enhance the intramolecular charge transfer (ICT) character of the molecule upon excitation, generally leading to higher quantum yields and red-shifted emissions.
-
Position 3 and 4 (Electron-Withdrawing and Steric Groups): Introducing electron-withdrawing groups (EWGs), such as a cyano or carbonyl group, at the 3-position can lead to a transfer of electrons in the pyrone ring, often enhancing fluorescence even in neutral solutions.[9] A methyl group at the 4-position, as seen in 7-hydroxy-4-methylcoumarin (4-MU), often improves the quantum yield and photostability. However, bulky substituents at the 4 and 5 positions can also suppress fluorescence intensity.[1]
-
Fluorination: Adding fluorine atoms, for instance at the 6 and 8 positions, can significantly enhance the brightness of the fluorophore. For example, a derivative of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) was found to have a quantum yield of 0.84 and a high molar extinction coefficient, making it substantially brighter than many commercially available coumarins.[10]
Comparative Analysis of Key Derivatives
The following table summarizes the photophysical properties of several common 7-hydroxycoumarin derivatives, providing a clear comparison for selecting the appropriate probe for a given application.
| Derivative Name | Common Abbreviation | Key Substituents | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Key Features & Applications |
| 7-Hydroxycoumarin | Umbelliferone | - | ~325 (neutral) | ~460 (neutral) | Variable | Core scaffold, pH indicator.[2] |
| 7-Hydroxy-4-methylcoumarin | 4-MU, HMC | 4-Methyl | ~360 (basic) | ~450 (basic) | ~0.63 | Widely used in enzyme assays (e.g., for β-glucuronidase).[5][6] |
| 7-Amino-4-methylcoumarin | AMC | 7-Amino, 4-Methyl | ~350 | ~445 | ~0.6 | Fluorogenic substrate for proteases and other hydrolases. |
| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | Pacific Blue™ | 6,8-Difluoro, 4-Methyl | ~405 | ~455 | ~0.8 | Very bright, photostable probe for bioconjugation.[11] |
| 7-Hydroxycoumarin-3-carboxylic acid | 7OHCCA | 3-Carboxylic Acid | ~400 | ~450 | High | Reactive handle for conjugation to biomolecules.[10] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | 6FC derivative | 6-Fluoro, 3-Carboxamide | ~405 | ~450 | 0.84 | Exceptionally bright, cell-permeable probe.[10] |
Note: Spectral properties are highly dependent on solvent and pH. The values provided are representative.
Experimental Protocol: Characterizing a Novel Derivative
To ensure scientific rigor, any new derivative must be thoroughly characterized. The following protocol outlines a standard workflow for determining the key photophysical properties of a 7-hydroxycoumarin derivative.
Trustworthiness: This protocol is designed as a self-validating system. It incorporates the use of a well-characterized fluorescence standard (quinine sulfate) for quantum yield determination and emphasizes baseline corrections to ensure data accuracy and reproducibility.
Diagram: Workflow for Fluorescence Characterization
This flowchart outlines the systematic process for characterizing the fluorescence properties of a new coumarin derivative, from initial sample preparation to the final analysis of its quantum yield.
Caption: Experimental workflow for characterizing fluorescent compounds.
Step-by-Step Methodology:
-
Materials & Instrumentation:
-
7-hydroxycoumarin derivative (sample)
-
Quinine sulfate in 0.1 M H₂SO₄ (fluorescence standard, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, phosphate buffer)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with baseline correction capabilities
-
-
Sample Preparation:
-
Prepare a 1 mM stock solution of the coumarin derivative and the quinine sulfate standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorption Measurement:
-
Record the UV-Vis absorption spectrum for each diluted solution of the sample and standard.
-
Determine the wavelength of maximum absorption (λ_abs_max) for the sample. This will be used as the excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the λ_abs_max of your sample. For the quinine sulfate standard, use an excitation wavelength of 350 nm.
-
Record the fluorescence emission spectrum for a solvent-only blank.
-
Record the emission spectra for all diluted solutions of the sample and the standard. Ensure the entire emission peak is captured.
-
Subtract the blank spectrum from each of the sample and standard spectra.
-
-
Quantum Yield Calculation:
-
The quantum yield (Φ_s) of the sample is calculated relative to the standard (Φ_std) using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)
Where:
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and std refer to the sample and standard, respectively.
-
-
By plotting the integrated fluorescence intensity versus absorbance for the series of dilutions, the term (I/A) can be obtained from the slope of the resulting line, providing a more accurate calculation.
-
Conclusion
The 7-hydroxycoumarin family of fluorophores offers a versatile and tunable platform for developing advanced molecular probes. A thorough understanding of how chemical substitutions influence their photophysical properties is paramount for their rational design and application. By modifying the core umbelliferone structure, researchers can create derivatives with tailored absorption and emission profiles, enhanced brightness, and specific sensitivities, enabling new possibilities in cellular imaging, diagnostics, and high-throughput screening. The systematic characterization of these derivatives, following robust experimental protocols, is essential to validate their performance and ensure their effective use in scientific research.
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliferone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsrp.org [ijsrp.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Comparative Guide to Validating the Mechanism of Action of 7-Hydroxy-2-methyl-4H-chromen-4-one Through Genetic Knockout of p38α MAPK
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 7-Hydroxy-2-methyl-4H-chromen-4-one. Drawing from extensive research on chromone derivatives, which have shown inhibitory effects on various protein kinases, we postulate that this compound targets the p38α mitogen-activated protein kinase (MAPK).[1][2] This guide outlines a rigorous, self-validating experimental workflow using CRISPR-Cas9-mediated gene knockout to unequivocally test this hypothesis.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress.[3][4] Specifically, the p38α isoform (encoded by the MAPK14 gene) is a key mediator in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] Therefore, if this compound indeed inhibits p38α, its anti-inflammatory effects should be significantly diminished in cells lacking this kinase.
This guide will compare the phenotypic and molecular effects of the compound in wild-type cells versus p38α knockout cells, using a well-characterized pharmacological inhibitor of p38 MAPK, SB203580, as a benchmark.[7][8][9]
Logical Framework for Mechanism of Action Validation
The core principle of this validation strategy is to determine if the genetic removal of the putative target (p38α MAPK) recapitulates and occludes the pharmacological effect of this compound. The workflow is designed to provide a multi-layered validation, from genomic confirmation of the knockout to functional assessment of downstream signaling.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: The p38α MAPK Signaling Pathway: A Putative Target
The p38α MAPK pathway is a cornerstone of the inflammatory response. Upon stimulation by stressors like lipopolysaccharide (LPS), a cascade of upstream kinases (MKK3/6) phosphorylates and activates p38α.[6][8] Activated p38α then phosphorylates a host of downstream targets, including the kinase MAPKAPK2 (MK2) and various transcription factors. This ultimately leads to increased stability of cytokine-encoding mRNAs and enhanced translation, resulting in the secretion of TNF-α and IL-6.[2][10] A key substrate for assessing p38α activity is Heat Shock Protein 27 (HSP27), whose phosphorylation is a reliable downstream marker of pathway activation.[8]
Caption: Hypothesized inhibition of the p38α MAPK signaling pathway.
Part 2: Experimental Protocols
Protocol 1: Generation of MAPK14 (p38α) Knockout Cell Line via CRISPR-Cas9
This protocol details the generation of a clonal knockout cell line in a murine macrophage background (e.g., RAW 264.7), which is a standard model for studying inflammatory responses.
1. sgRNA Design and Cloning:
-
Rationale: Two sgRNAs targeting an early exon of the Mapk14 gene are used to increase the likelihood of generating a frameshift mutation leading to a non-functional protein.
-
Procedure:
-
Identify the murine Mapk14 gene sequence from the NCBI database.
-
Use an online design tool (e.g., Benchling, CHOPCHOP) to select two sgRNAs with high on-target scores and low off-target potential targeting exon 2 or 3.
-
Synthesize oligonucleotides corresponding to the sgRNA sequences.
-
Anneal and clone the oligonucleotides into a Cas9-expressing vector that also contains a selection marker (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
2. Transfection and Selection:
-
Rationale: Electroporation or lipid-based transfection is used to deliver the CRISPR-Cas9 machinery into the cells. Puromycin selection enriches for successfully transfected cells.
-
Procedure:
-
Culture RAW 264.7 cells to 70-80% confluency.
-
Transfect the cells with the Mapk14-targeting CRISPR plasmid(s) using a suitable transfection reagent.
-
48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
Maintain selection for 3-5 days until non-transfected control cells are eliminated.
-
3. Single-Cell Cloning and Expansion:
-
Rationale: To ensure a genetically homogenous population, single cells must be isolated and expanded into clonal lines.
-
Procedure:
-
After selection, dilute the surviving cells to a concentration of ~5 cells/mL.
-
Seed 100 µL (~0.5 cells) per well in multiple 96-well plates.
-
Monitor the plates for the growth of single colonies over 1-2 weeks.
-
Once colonies are visible, expand them into larger culture vessels.
-
4. Validation of Knockout Clones:
-
Rationale: Validation is a critical step to confirm the knockout at both the genomic and protein levels.
-
Genomic DNA Sequencing:
-
Extract genomic DNA from each expanded clone.
-
PCR amplify the region of the Mapk14 gene targeted by the sgRNAs.
-
Sequence the PCR products using Sanger sequencing.
-
Analyze the sequencing data (e.g., using TIDE or ICE software) to identify clones with frameshift-inducing insertions/deletions (indels) in all alleles.
-
-
Western Blot Analysis:
-
Lyse cells from wild-type and potential knockout clones.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p38α MAPK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
A true knockout clone will show a complete absence of the p38α protein band.[11]
-
Protocol 2: Comparative Functional Assays
1. Cell Culture and Treatment:
-
Procedure:
-
Seed wild-type (WT) and validated p38α knockout (KO) RAW 264.7 cells in appropriate culture plates.
-
Pre-treat the cells for 1-2 hours with:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (at a range of concentrations, e.g., 1, 5, 10 µM)
-
SB203580 (positive control, e.g., 10 µM)[8]
-
-
Stimulate the cells with LPS (100 ng/mL) for the appropriate duration (30 minutes for p-HSP27 analysis, 6-24 hours for cytokine analysis).
-
2. Western Blot for p-HSP27:
-
Rationale: To assess the direct inhibition of p38α kinase activity.
-
Procedure:
-
After 30 minutes of LPS stimulation, lyse the cells and perform Western blotting as described previously.
-
Probe membranes with antibodies against phospho-HSP27 (Ser82) and total HSP27.
-
A reduction in the p-HSP27/total HSP27 ratio indicates inhibition of the p38α pathway.
-
3. ELISA for TNF-α and IL-6:
-
Rationale: To quantify the functional downstream output of the p38α pathway.[1][12][13]
-
Procedure:
-
After 6-24 hours of LPS stimulation, collect the cell culture supernatants.
-
Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol (e.g., R&D Systems, RayBiotech).
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Part 3: Data Presentation and Interpretation
The experimental data should be summarized in clear, comparative tables. The expected outcomes will validate or refute the hypothesis that this compound targets p38α MAPK.
Table 1: Predicted Effects on p38α Pathway Activation (p-HSP27 Levels)
| Cell Type | Treatment (with LPS) | Predicted p-HSP27 Level (relative to WT + LPS) | Rationale |
| Wild-Type | Vehicle | 100% | Baseline LPS-induced p38α activation. |
| Wild-Type | This compound | Decreased | Pharmacological inhibition of p38α by the test compound. |
| Wild-Type | SB203580 | Significantly Decreased | Potent and specific pharmacological inhibition of p38α.[14] |
| p38α KO | Vehicle | Absent / Near-absent | Genetic ablation of the kinase prevents downstream phosphorylation. |
| p38α KO | This compound | Absent / Near-absent | The target is not present; the compound can have no further effect. |
Table 2: Predicted Effects on Pro-Inflammatory Cytokine Secretion (TNF-α)
| Cell Type | Treatment (with LPS) | Predicted TNF-α Concentration (pg/mL) | Rationale |
| Wild-Type | Vehicle | High (e.g., >2000) | Robust inflammatory response to LPS. |
| Wild-Type | This compound | Dose-dependently Decreased | Inhibition of p38α reduces cytokine production.[10] |
| Wild-Type | SB203580 | Significantly Decreased | Strong suppression of the inflammatory response via p38α inhibition. |
| p38α KO | Vehicle | Significantly Decreased | Genetic removal of p38α severely impairs TNF-α production. |
| p38α KO | This compound | No significant change vs. KO Vehicle | The compound's effect is occluded by the absence of its target. |
Interpretation of Outcomes:
-
Hypothesis Validated: If this compound reduces p-HSP27 and cytokine production in wild-type cells, but has no significant additional effect in the p38α knockout cells (which already show a blunted response), this provides strong evidence that its mechanism of action is indeed through the inhibition of p38α.
-
Hypothesis Refuted: If the compound continues to suppress cytokine production in the p38α knockout cells, it indicates that it acts on a different target or a parallel pathway.
-
Alternative Mechanisms: If the compound fails to inhibit p-HSP27 but still reduces cytokine levels, it may act downstream of p38α or on an entirely different signaling axis.
This guide provides a robust, multi-faceted approach to mechanism of action validation. By comparing pharmacological inhibition with genetic ablation, researchers can generate high-confidence data essential for advancing drug development programs.
References
- 1. TNF-alpha production as an in vitro assay predictive of cytokine-mediated toxic reactions induced by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. invivogen.com [invivogen.com]
- 8. SB203580 | Cell Signaling Technology [cellsignal.com]
- 9. apexbt.com [apexbt.com]
- 10. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 12. rndsystems.com [rndsystems.com]
- 13. raybiotech.com [raybiotech.com]
- 14. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 7-Hydroxy-2-methyl-4H-chromen-4-one
Introduction: The Significance of 7-Hydroxy-2-methyl-4H-chromen-4-one
This compound, a key chromone derivative, stands as a pivotal scaffold in medicinal chemistry and materials science. Chromones, a class of oxygen-containing heterocyclic compounds, are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] This specific derivative serves as a crucial intermediate in the synthesis of more complex bioactive molecules, including anti-inflammatory agents and novel sirtuin inhibitors for neurodegenerative diseases.[2][3] Given its importance, the development of efficient, scalable, and environmentally benign synthetic routes is a primary concern for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will move beyond a simple recitation of protocols to analyze the causality behind experimental choices, benchmark performance with quantitative data, and provide field-proven insights to guide your selection of the optimal synthetic strategy.
Core Synthetic Strategies: An Overview
The synthesis of the chromone ring system can be approached through several classic organic reactions. For this compound, the landscape is dominated by two principal strategies:
-
The Simonis Chromone Cyclization: A variation of the more broadly known Pechmann condensation, this reaction constructs the chromone ring in a one-pot synthesis from a phenol and a β-ketoester under acidic conditions.[4] The efficiency and environmental impact of this route are heavily dependent on the choice of acid catalyst.
-
A Two-Step Acetylation/Cyclization and Deacetylation Pathway: This method involves an initial reaction to form an acetylated chromone intermediate, which is then hydrolyzed to yield the final product. This approach can offer advantages in purification and handling of intermediates.[5]
We will now dissect these routes, providing detailed protocols and a critical evaluation of their respective efficiencies.
Route 1: The Simonis Chromone Cyclization
The Simonis reaction is a powerful and direct method for chromone synthesis. The reaction proceeds via the acid-catalyzed reaction of a phenol (resorcinol) with a β-ketoester (in this case, ethyl acetoacetate is often used, though the product suggests acetylacetone or a related precursor is involved in forming the 2-methyl group). The ketone of the β-dicarbonyl compound is activated by the acid, followed by electrophilic attack on the phenol hydroxyl group and subsequent intramolecular cyclization.[4]
Causality of Catalyst Selection:
The choice of acid catalyst is the most critical variable in the Simonis reaction, directly influencing reaction time, temperature, yield, and environmental footprint.
-
Brønsted Acids (e.g., H₂SO₄): Strong mineral acids are the traditional choice. They are inexpensive and effective but require harsh conditions and present significant challenges in terms of corrosive handling and neutralization of acidic waste streams.[6]
-
Lewis Acids (e.g., AlCl₃, InCl₃): These can also promote the reaction, sometimes under milder conditions. Indium(III) chloride, for example, has been used effectively in mechanochemical (ball-milling) approaches.[7]
-
Solid Acid Catalysts (e.g., Amberlyst-15, Sulfated Zirconia): These represent a significant advancement towards greener synthesis.[8][9] They are easily separated from the reaction mixture by simple filtration, are often reusable, and typically reduce the generation of corrosive waste.[8] Their porous structure can also provide favorable microenvironments for the reaction to occur.
Workflow for Simonis Chromone Cyclization
Caption: Workflow for Simonis Chromone Cyclization.
Experimental Protocol: Green Synthesis using Amberlyst-15
This protocol is adapted from a solvent-free method that highlights the advantages of using a recyclable solid acid catalyst.[8]
-
Reactant Mixture: In a round-bottom flask, thoroughly mix resorcinol (1.0 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, ~10 mol%).
-
Reaction: Heat the solvent-free mixture in an oil bath at 110°C with continuous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an ethyl acetate:n-hexane (2:3) mobile phase. The reaction is typically complete within 100 minutes.[8]
-
Isolation: After completion, cool the reaction mixture to room temperature. Add ethyl acetate to dissolve the product and filter the mixture to remove the Amberlyst-15 catalyst.
-
Catalyst Recycling: Wash the recovered catalyst with ethyl acetate and dry it in an oven for reuse in subsequent batches.[8]
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from ethanol to yield pure this compound.
Route 2: Two-Step Synthesis via Acetylation and Deacetylation
This synthetic pathway proceeds through a stable, isolable intermediate, 7-acetoxy-3-acetyl-2-methylchromone. This can be advantageous for large-scale synthesis where purification of the final product from a complex one-pot reaction mixture might be challenging.
Reaction Pathway for Two-Step Synthesis
Caption: Pathway for the Two-Step Synthesis.
Experimental Protocol: Two-Step Synthesis
This protocol is based on the procedure detailed by ChemicalBook.[5]
Step 1: Synthesis of 7-Acetoxy-3-acetyl-2-methylchromone
-
Reactant Mixture: Combine β-Resacetophenone (resorcinol derivative, 10 g, 0.066 mol), fused sodium acetate (20 g), and acetic anhydride (30 ml) in a flask suitable for high-temperature reactions.
-
Reaction: Heat the mixture in an oil bath at 170-180°C for 5 hours under anhydrous conditions.
-
Isolation: Pour the hot reaction mixture over crushed ice and stir well. Allow the mixture to stand overnight to ensure complete precipitation.
-
Purification: Filter the separated solid product and wash thoroughly with water. Recrystallize from ethanol to obtain light yellow needles of 7-acetoxy-3-acetyl-2-methylchromone. (Reported Yield: 58.5%).[5]
Step 2: Synthesis of this compound
-
Reactant Mixture: Reflux the 7-acetoxy-3-acetyl-2-methylchromone intermediate (1 g, 0.0038 mol) with an aqueous sodium carbonate solution (10%, 50 ml).
-
Reaction: Continue refluxing for 2 hours. The solid should dissolve to form a clear solution.
-
Isolation: Cool the solution and acidify it with hydrochloric acid (1:1). The final product will precipitate out of the solution.
-
Purification: Filter the solid, wash with water, and recrystallize from alcohol to yield thick prismatic crystals of this compound. (Reported Yield: 73.5%).[5]
Benchmarking Synthetic Efficiency: A Comparative Analysis
The choice of an "optimal" route depends on the specific priorities of the laboratory, whether they be yield, speed, cost, or environmental impact. The following table summarizes the key performance indicators for the discussed synthetic pathways.
| Metric | Simonis (H₂SO₄) | Simonis (Amberlyst-15)[8] | Simonis (Nano Sulfated-Zirconia, MW)[9] | Two-Step Synthesis[5] |
| Starting Materials | Resorcinol, Ethyl Acetoacetate | Resorcinol, Ethyl Acetoacetate | Resorcinol, Ethyl Acetoacetate | β-Resacetophenone, Acetic Anhydride |
| Catalyst/Reagent | Conc. H₂SO₄ | Amberlyst-15 | Nano-crystalline Sulfated-Zirconia | NaOAc, Na₂CO₃, HCl |
| Reaction Time | 18-22 hours[6] | 100 minutes | 15 minutes | ~7 hours |
| Temperature | Room Temp to 5°C[6] | 110°C | 150°C (Microwave) | 170-180°C, then Reflux |
| Overall Yield (%) | 80-88%[6] | ~95% | 99% | ~43% (0.585 * 0.735) |
| Number of Steps | 1 | 1 | 1 | 2 |
| Green Chemistry | Poor (Strong acid waste) | Excellent (Solvent-free, reusable catalyst) | Excellent (Solvent-free, reusable catalyst) | Fair (High temps, multiple reagents) |
| Key Advantage | Inexpensive reagents | High yield, eco-friendly, simple workup | Extremely fast, highest yield | Good for process control, stable intermediate |
| Key Disadvantage | Long reaction time, hazardous waste | Requires heating | Requires microwave reactor | Low overall yield, multi-step |
Analysis and Recommendations
-
For Highest Throughput and Yield: The microwave-assisted Simonis reaction using a nano-crystalline sulfated-zirconia catalyst is unequivocally the most efficient method, delivering a near-quantitative yield in just 15 minutes.[9] This makes it ideal for rapid library synthesis and high-throughput screening applications, provided a microwave reactor is available.
-
For Green and Scalable Synthesis: The Simonis reaction using Amberlyst-15 offers the best balance of high yield (95%), operational simplicity, and environmental responsibility.[8] The ability to recycle the catalyst and avoid solvents makes this an excellent choice for both academic research and larger-scale production where sustainability is a key consideration.
-
For Traditional and Cost-Sensitive Labs: The conventional Pechmann/Simonis condensation with sulfuric acid remains a viable option due to the low cost of the catalyst.[6] However, its long reaction times and the environmental burden of acid waste make it the least favorable from a modern process chemistry perspective.
-
For Process Control: The two-step synthesis, despite its lower overall yield, breaks the synthesis into two distinct stages with an isolable intermediate.[5] This can be beneficial in manufacturing environments where process control and intermediate characterization are critical, although the overall efficiency is significantly compromised.
Conclusion
The synthesis of this compound is most efficiently achieved via a one-pot Simonis chromone cyclization. Modern advancements in catalysis have rendered traditional strong acid methods largely obsolete for laboratories prioritizing speed and sustainability. The use of recyclable solid acid catalysts, particularly when coupled with microwave irradiation, provides a rapid, high-yield, and environmentally benign path to this valuable chemical intermediate. The selection of a specific protocol should be guided by a careful consideration of available equipment, project timelines, and the growing importance of green chemistry principles in modern research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. This compound | 6320-42-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
Safety Operating Guide
Navigating the Safe Handling of 7-Hydroxy-2-methyl-4H-chromen-4-one: A Guide for Laboratory Professionals
In the landscape of drug discovery and chemical research, the meticulous handling of novel compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive operational plan for the safe use and disposal of 7-Hydroxy-2-methyl-4H-chromen-4-one (CAS No. 698-13-5), a derivative of the chromone scaffold, which is of significant interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, thereby fostering a proactive safety culture within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid, crystalline compound. While specific toxicity data for this exact molecule is not extensively documented, the chromone core is a common motif in biologically active molecules. Therefore, a precautionary approach is warranted. The primary risks associated with handling this and similar powdered chemical compounds include inhalation of airborne particles, skin contact, and eye exposure.
Potential Hazards:
-
Respiratory Irritation: Inhalation of the powder may cause irritation to the respiratory tract.
-
Skin Irritation: Direct contact with the skin may lead to irritation or allergic reactions in sensitive individuals.
-
Eye Damage: The fine powder can cause serious eye irritation or damage upon contact.
-
Unknown Long-Term Effects: Due to limited toxicological data, potential long-term health effects are not well-established. Therefore, minimizing exposure is crucial.
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the frequency of handling, and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table outlines the minimum required PPE, with explanations for the choice of each item.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods. |
| Eye Protection | Chemical safety goggles | Offers a complete seal around the eyes to protect against airborne powder and potential splashes. Standard safety glasses are insufficient. |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. Should be buttoned completely. |
| Foot Protection | Closed-toe shoes | Prevents injury from spills and dropped objects. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is essential for minimizing the risk of exposure and contamination. The following step-by-step protocol should be followed when working with this compound.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood, to contain any airborne particles.
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment (spatulas, weigh boats, etc.) within the fume hood.
-
Weighing Procedure:
-
Carefully open the container with the compound.
-
Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat.
-
Avoid creating dust. If any powder becomes airborne, allow it to settle within the fume hood before proceeding.
-
Securely close the primary container immediately after weighing.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder.
-
Solubilization and Use in Solution
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Mixing: Use gentle agitation (e.g., swirling, magnetic stirring) to dissolve the compound. If heating is required, use a controlled heating source like a heating mantle or water bath.
-
Solution Handling: Once dissolved, the risk of inhalation is significantly reduced. However, standard chemical handling precautions, including the use of gloves and eye protection, must be maintained to prevent skin and eye contact with the solution.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing accidental spills or exposures.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully collect the absorbed material into a designated chemical waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and any residual solid compound. Collect this waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container for liquids. Do not mix incompatible waste streams.
Consult your institution's EHS department for specific guidelines on waste container labeling and pickup procedures.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound, like any chemical compound, relies on a combination of knowledge, preparation, and adherence to established protocols. By understanding the potential hazards and implementing the engineering controls, personal protective equipment, and administrative procedures outlined in this guide, researchers can confidently work with this compound while ensuring their safety and the integrity of their research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
